molecular formula C8H5Mo- B577094 Cyclopentadienylmolybdenum(I) tricarbon CAS No. 12176-06-6

Cyclopentadienylmolybdenum(I) tricarbon

Cat. No.: B577094
CAS No.: 12176-06-6
M. Wt: 197.078
InChI Key: JNHSSDHHQNJPQY-UHFFFAOYSA-N
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Description

Cyclopentadienylmolybdenum(I) tricarbonyl hydride is an organomolybdenum complex that serves as a versatile precursor and pre-catalyst in research, particularly in the development of olefin epoxidation catalysts . Epoxidation is a reaction of high industrial importance for the synthesis of intermediates used in pharmaceuticals and agrochemicals . In catalytic applications, complexes of this type can be activated by alkyl hydroperoxides, undergoing oxidative decarbonylation to form active molybdenum-oxo species responsible for the oxygen transfer to the olefin . These molybdenum-based catalyst systems can achieve high turnover frequencies (TOFs), making them efficient subjects of study . The compound typically exhibits a "four-legged piano-stool" molecular geometry, a common structural motif in cyclopentadienyl metal carbonyl complexes that influences its reactivity and stability . This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

InChI

InChI=1S/C5H5.3C.Mo/c1-2-4-5-3-1;;;;/h1-3H,4H2;;;;/q-1;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHSSDHHQNJPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C].[C].[C].C1C=CC=[C-]1.[Mo]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Mo-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Synthesis of Hexacarbonylbis(η⁵-cyclopentadienyl)dimolybdenum(I) ([CpMo(CO)₃]₂)

The dimeric complex, hexacarbonylbis(η⁵-cyclopentadienyl)dimolybdenum(I), serves as a fundamental starting material in the exploration of cyclopentadienylmolybdenum chemistry. Its synthesis has been approached through several well-established routes.

Conventional Routes from Molybdenum Hexacarbonyl

The most common and conventional method for preparing the cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)₃]₂, begins with molybdenum hexacarbonyl (Mo(CO)₆). wikipedia.org This process involves the reaction of Mo(CO)₆ with sodium cyclopentadienide (B1229720) (NaCp) to form an anionic intermediate, which is subsequently oxidized to yield the final dimeric product. wikipedia.org Molybdenum hexacarbonyl itself is typically prepared through the reductive carbonylation of molybdenum chlorides, such as MoCl₅, using reducing agents like magnesium or zinc powder under an atmosphere of carbon monoxide. wikipedia.org

Alternative Synthetic Pathways from Mo(CO)₃(CH₃CN)₃

An alternative and often advantageous route utilizes the tris(acetonitrile)molybdenum tricarbonyl complex, Mo(CO)₃(CH₃CN)₃, as the starting material instead of Mo(CO)₆. wikipedia.org This precursor is synthesized by heating a solution of molybdenum hexacarbonyl in acetonitrile (B52724). chemeurope.com The acetonitrile ligands in Mo(CO)₃(CH₃CN)₃ are labile, making it an excellent source of the "Mo(CO)₃" moiety for subsequent reactions. wikipedia.orgchemeurope.com

Impact of Substituted Cyclopentadienyl (B1206354) Ligands on Dimer Formation

The synthesis of the dimer can be extended to include substituted cyclopentadienyl ligands, which can influence the properties and reactivity of the resulting complex. The general synthetic approach remains similar, allowing for the formation of dimers with the general formula (η⁵-C₅H₄R)₂Mo₂(CO)₆. Research has demonstrated the successful synthesis of such dimers where the 'R' group can be a simple alkyl group like methyl (Me) or a more complex substituent such as a phosphinomethyl group (PHCH₂). wikipedia.org

Synthesis of Anionic Precursors: Na[CpMo(CO)₃]

The sodium salt of the cyclopentadienylmolybdenum tricarbonyl anion, Na[CpMo(CO)₃], is a crucial intermediate and a valuable reagent in its own right. It can be synthesized through several methods. One route involves the reduction of the dimer, [CpMo(CO)₃]₂, using a sodium-mercury amalgam (Na/Hg). nih.gov The reaction is typically conducted in THF, and the color change of the solution from brick red to pale green indicates the formation of the [Cp(CO)₃Mo]⁻ anion. nih.gov Alternatively, this anionic precursor can be generated by reacting Mo(CO)₃(CH₃CN)₃ with sodium cyclopentadienide. wikipedia.orgwikipedia.orgchemeurope.com This anion is a key nucleophile used in the synthesis of various monomeric derivatives.

Synthesis of Monomeric Cyclopentadienylmolybdenum Tricarbonyl Derivatives

The dimeric and anionic precursors are widely used to synthesize a variety of monomeric cyclopentadienylmolybdenum tricarbonyl complexes, most notably the halide derivatives.

Halide Derivatives: Synthesis of CpMo(CO)₃X (X = Halogen)

The synthesis of cyclopentadienylmolybdenum tricarbonyl halides is a common transformation. The iodo derivative, CpMo(CO)₃I, can be prepared by the direct reaction of the dimer, [CpMo(CO)₃]₂, with molecular iodine (I₂) in a solvent like THF at room temperature. depaul.edu A reported synthesis using this method achieved a yield of 79.5%. depaul.edu

The chloro derivative, CpMo(CO)₃Cl, can be synthesized from the anionic precursor. After generating the [Cp(CO)₃Mo]⁻ anion by reducing the dimer with a Na/Hg amalgam, the resulting solution is filtered and reacted with an excess of carbon tetrachloride (CCl₄). nih.gov This reaction proceeds via oxidative addition and yields the light yellow solid product, CpMo(CO)₃Cl, with a reported yield of 61%. nih.gov These halide complexes are themselves important starting materials for further derivatization. depaul.eduresearchgate.net

Interactive Data Table: Synthesis of CpMo(CO)₃X Derivatives

ProductStarting MaterialReagent(s)SolventReported Yield
CpMo(CO)₃I[CpMo(CO)₃]₂I₂THF79.5% depaul.edu
CpMo(CO)₃Cl[CpMo(CO)₃]₂1. Na/Hg amalgam2. CCl₄THF61% nih.gov

Hydride Derivatives: Synthesis of CpMo(CO)₃H

The synthesis of Cyclopentadienylmolybdenum tricarbonyl hydride, CpMo(CO)₃H, is a fundamental process in the exploration of molybdenum-based organometallic chemistry. This hydride complex often serves as a precursor for a variety of other derivatives. While it can be prepared through several routes, a common method involves the protonation of the corresponding anion.

One established method for preparing authentic samples of CpMo(CO)₃H involves the reaction of the dimeric precursor, [CpMo(CO)₃]₂, with a suitable reducing agent followed by protonation. nsf.gov For instance, the reduction of the dimer with a sodium amalgam (Na/Hg) in tetrahydrofuran (B95107) (THF) generates the sodium salt, Na[CpMo(CO)₃]. nih.gov Subsequent treatment of this salt with an acid yields the desired hydride complex. Another approach involves the reaction of CpRM(CO)₃H (where R can be H or Me) with formic acid, which can lead to the formation of dinuclear formate (B1220265) compounds, highlighting the reactivity of the hydride complex. acs.org

The structure of CpMo(CO)₃H features a four-legged piano-stool geometry. acs.org The reactivity of this hydride is of significant interest; for example, it can undergo one-electron oxidation rather than direct hydride transfer in reactions with certain oxidizing agents. acs.org

Alkyl and Aryl Derivatives: Synthesis of CpMo(CO)₃R (R = Alkyl, Aryl, Alkyl Ester, Fluorinated Aryl)

The synthesis of alkyl and aryl derivatives of cyclopentadienylmolybdenum tricarbonyl is typically achieved through the reaction of the sodium salt, Na[CpMo(CO)₃], with various organic halides. This salt metathesis reaction is a versatile method for introducing a wide range of organic functionalities to the molybdenum center. acs.org

A reliable, small-scale laboratory preparation for the methyl derivative, CpMo(CO)₃(CH₃), has been developed. acs.org This synthesis can be performed in an inert-atmosphere glovebox, avoiding the need for sublimation of the air-sensitive product. acs.org The process often starts with the reduction of the dimer [CpMo(CO)₃]₂. acs.org

The scope of this synthetic strategy extends to more complex alkyl and aryl groups. For example, the reaction of Na[CpMo(CO)₃] with 4-(bromomethyl)benzoate (B8499459) results in the formation of the alkyl ester derivative, [CpMo(CO)₃(CH₂-pC₆H₄-CO₂Me)]. researchgate.net Similarly, reacting Na[CpMo(CO)₃] with 2-chloroacetamide (B119443) yields [CpMo(CO)₃CH₂CONH₂], which can be further hydrolyzed to the corresponding carboxylic acid. researchgate.net

These alkyl and aryl complexes are valuable as catalyst precursors. For instance, CpMo(CO)₃CH₃ has been investigated as a catalyst precursor for the epoxidation of olefins. acs.orgresearchgate.net

Table 1: Synthesis of Selected Alkyl and Aryl Derivatives

Derivative Precursors Key Reaction Reference(s)
CpMo(CO)₃(CH₃) [CpMo(CO)₃]₂, Reductant, CH₃I Reduction followed by Alkylation acs.org
CpMo(CO)₃(CH₂-pC₆H₄-CO₂Me) Na[CpMo(CO)₃], 4-(bromomethyl)benzoate Salt Metathesis researchgate.net

Functionalized Cyclopentadienyl Ligands: Synthesis of Cp'Mo(CO)₃X (Cp' = Substituted Cyclopentadienyl)

Modifying the cyclopentadienyl (Cp) ligand itself offers a powerful route to tune the steric and electronic properties of the resulting molybdenum complexes. These functionalized ligands can introduce chirality, alter solubility, or provide anchoring points for further reactions.

The synthesis of these complexes often begins with the preparation of the substituted cyclopentadienyl ligand, followed by its reaction with a suitable molybdenum precursor, such as Mo(CO)₆. For instance, bulky triisopropyl-substituted cyclopentadienyl ligands can be prepared and subsequently metalated with potassium hydride. acs.org The resulting potassium salt, KCp³ⁱ (where Cp³ⁱ = 1,2,4-triisopropylcyclopentadienyl), reacts with Mo(CO)₆ to form the dimeric complex [Cp³ⁱMo(CO)₃]₂. acs.org

Amino acids can also be incorporated into the Cp ring. The complex [(N-benzyloxycarbonylprolyl)cyclopentadienyl]-Mo(CO)₃Me was synthesized by reacting the amino acid-functionalized cyclopentadienyl-lithium reagent with Mo(CO)₆, followed by methylation with CH₃I. researchgate.net This approach introduces a chiral, enantiomerically pure group directly onto the Cp ligand. researchgate.net

Other functionalized cyclopentadienes, such as [2-methyl-2-(2-pyridyl)ethyl]cyclopentadiene (Cp''H), have been synthesized from fulvene (B1219640) intermediates and readily converted to their corresponding molybdenum complexes, like Cp''Mo(CO)₃Me. duke.edu

Table 2: Examples of Functionalized Cyclopentadienyl Molybdenum Complexes

Complex Functionalized Cp Ligand (Cp') Synthetic Strategy Reference(s)
[Cp³ⁱMo(CO)₃]₂ 1,2,4-Triisopropylcyclopentadienyl Reaction of KCp³ⁱ with Mo(CO)₆ acs.org
[(N-Cbz-prolyl)Cp]Mo(CO)₃Me (N-benzyloxycarbonylprolyl)cyclopentadienyl Reaction of lithiated ligand with Mo(CO)₆ and CH₃I researchgate.net

Synthesis of N-Heterocyclic Carbene Complexes

N-heterocyclic carbenes (NHCs) have emerged as significant ligands in organometallic chemistry, valued for their strong σ-donating properties. A series of cyclopentadienyl molybdenum dicarbonyl NHC complexes with the general formula CpMo(CO)₂(NHC)X have been synthesized and characterized. acs.org

The synthesis typically involves the reaction of a precursor like CpMo(CO)₃X with the desired free NHC ligand, leading to the substitution of one carbonyl group. The NHC ligands used include 1,3-dimethylimidazol-2-ylidene (B1247496) (IMe), 1,3-dipropylimidazol-2-ylidene, and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), among others. acs.org For example, complexes such as CpMo(CO)₂(IMe)Br can be prepared. acs.org

Furthermore, cationic NHC complexes can be synthesized. The complex [CpMo(CO)₂(IMes)(CH₃CN)][BF₄] has been prepared and shown to be a very active and selective catalyst for olefin epoxidation. acs.org The stability of the metal-NHC bond under oxidative conditions is a key area of investigation for these compounds. acs.org While some complexes decompose in the presence of oxidants like tert-butyl hydroperoxide (TBHP), others, like the Mo(VI) dioxo NHC complex [CpMoO₂(IMes)][BF₄], can be isolated after oxidation. acs.org

The synthesis of the free NHC ligands themselves is a multi-step process, often starting from commercially available materials like glyoxal (B1671930) and an appropriate aniline (B41778) derivative. nih.govresearchgate.net

Advanced Synthetic Strategies

Ansa-Bridged Cyclopentadienyl Molybdenum Complexes

Ansa-metallocenes are complexes where the cyclopentadienyl rings (or a Cp ring and the metal center) are linked by a bridging group. This structural constraint restricts the rotation of the Cp ring and can enhance the stability and catalytic performance of the complex.

Ansa-bridged cyclopentadienyl molybdenum tricarbonyl complexes with the formula [Mo(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃] have been synthesized. nih.govrsc.orgrsc.org The synthesis involves creating a covalent link between the cyclopentadienyl ring and the molybdenum atom via a trimethylene bridge. nih.govrsc.org This structure creates a low-strain system that improves the stability of the complex under oxidative conditions compared to derivatives with shorter bridges. nih.govrsc.org

The enhanced stability is significant for applications in catalysis, such as the epoxidation of cyclooctene, where this molybdenum compound demonstrates high catalytic activity, comparable to highly reactive unbridged complexes like CpMo(CO)₃X (where X = Cl, CH₃). nih.govrsc.orgrsc.org The stability of the ansa-bridge paves the way for the introduction of chirality into these systems for asymmetric catalysis. nih.govrsc.org

Inclusion Compounds with Cyclodextrins

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of forming host-guest inclusion compounds with a variety of molecules. nih.gov This property can be exploited to create novel supramolecular structures with organometallic complexes.

The cyclopentadienyl molybdenum tricarbonyl complex CpMo(CO)₃(CH₂-pC₆H₄-CO₂CH₃) has been successfully encapsulated within methylated β-cyclodextrins to form 1:1 inclusion compounds. researchgate.net Specifically, it forms host-guest complexes with heptakis(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) and heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB). researchgate.net

The formation of these inclusion compounds, such as 1@DIMEB and 1@TRIMEB , was confirmed through various analytical techniques including elemental analysis, thermogravimetric analysis, powder X-ray diffraction, NMR, FT-IR, and Raman spectroscopy. researchgate.net This strategy of encapsulating organometallic complexes within cyclodextrins has been explored to develop novel host-guest catalysts for reactions like olefin epoxidation. researchgate.net

Table 3: Compound Names

Abbreviation / Formula Full Compound Name
CpMo(CO)₃H Cyclopentadienylmolybdenum tricarbonyl hydride
[CpMo(CO)₃]₂ Cyclopentadienylmolybdenum tricarbonyl dimer
Na[CpMo(CO)₃] Sodium cyclopentadienylmolybdenum tricarbonyl
CpMo(CO)₃(CH₃) Methyl(cyclopentadienyl)molybdenum tricarbonyl
[CpMo(CO)₃(CH₂-pC₆H₄-CO₂Me)] (Cyclopentadienyl)(4-(methoxycarbonyl)benzyl)molybdenum tricarbonyl
[CpMo(CO)₃CH₂COOH] (Carboxymethyl)(cyclopentadienyl)molybdenum tricarbonyl
[Cp³ⁱMo(CO)₃]₂ Bis(tricarbonyl(1,2,4-triisopropylcyclopentadienyl)molybdenum)
[(N-Cbz-prolyl)Cp]Mo(CO)₃Me ((N-benzyloxycarbonylprolyl)cyclopentadienyl)methylmolybdenum tricarbonyl
Cp''Mo(CO)₃Me (Cyclopentadienyl(2-methyl-2-(2-pyridyl)ethyl))methylmolybdenum tricarbonyl
CpMo(CO)₂(NHC)X (Cyclopentadienyl)dicarbonyl(N-heterocyclic carbene)molybdenum halide
[Mo(η⁵-C₅H₄(CH₂)₃-η¹-CH₂)(CO)₃] Ansa-(trimethylene)(cyclopentadienyl)molybdenum tricarbonyl
DIMEB Heptakis(2,6-di-O-methyl)-β-cyclodextrin
TRIMEB Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin
Mo(CO)₆ Molybdenum hexacarbonyl
CH₃I Methyl iodide
TBHP tert-butyl hydroperoxide

Advanced Spectroscopic and Structural Elucidation

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for studying metal carbonyl complexes, as the carbon-oxygen stretching frequencies (ν(CO)) are highly sensitive to the electronic environment of the metal center and the bonding mode of the CO ligands (terminal, bridging). ilpi.comumb.edu

The position of the ν(CO) bands in the IR spectrum provides insight into the degree of π-backbonding from the metal to the carbonyl ligands. ilpi.com Increased electron density on the molybdenum center leads to stronger π-backbonding, which populates the π* antibonding orbitals of the CO ligand. This, in turn, weakens the C-O bond and lowers the ν(CO) stretching frequency. ilpi.comionicviper.org

For monomeric [CpMo(CO)₃R] type complexes, three distinct ν(CO) bands are typically observed, corresponding to the 2A' + A" vibrational modes predicted by group theory for Cₛ symmetry. cdnsciencepub.com The frequencies of these bands are influenced by the electronic properties of the R group. Electron-donating R groups increase electron density on the molybdenum, resulting in lower ν(CO) frequencies, while electron-withdrawing groups have the opposite effect. cdnsciencepub.comrsc.org

The Cotton-Kraihanzel method can be used to approximate the CO stretching force constants (k₁ and k₂) from the observed frequencies, providing a quantitative measure of the bond strength. cdnsciencepub.comrsc.org However, this method has been noted to overestimate the force constants for this class of tricarbonyl complexes when compared to full normal coordinate analysis. rsc.org

Compoundν(CO) Frequencies (cm⁻¹)Force Constants (N cm⁻¹) (Approx.)Reference
[CpMo(CO)₃CH₃]1945k₁ = 15.49, k₂ = 16.45 rsc.org
[CpMo(CO)₃Cl]1978Not specified rsc.org
[CpMo(CO)₃CF₃]1983Not specified rsc.org

The ν(CO) stretching frequencies are diagnostic for the bonding mode of the carbonyl ligand. ilpi.com

Terminal CO ligands typically show sharp, intense absorption bands in the range of 2125–1850 cm⁻¹. ilpi.com

Bridging CO ligands (μ₂-CO), where the carbonyl is bonded to two metal centers, absorb at significantly lower frequencies, generally between 1850 cm⁻¹ and 1750 cm⁻¹. ilpi.comumb.edu This shift to lower energy is due to the carbonyl carbon being bonded to two metals, which both donate electron density into the CO π* orbitals, further weakening the C-O bond. libretexts.org

In the case of the [CpMo(CO)₃]₂ dimer, the common trans isomer found in the solid state contains only terminal CO ligands. wikipedia.org However, under certain conditions or in different isomeric forms (like the gauche rotamer), bridging carbonyls can be present. The appearance of bands in the 1750-1850 cm⁻¹ region would be a clear indicator of such species. ilpi.comumb.edu

Group theory is essential for predicting the number of IR-active vibrational modes for a given molecular geometry. inflibnet.ac.inyoutube.com The [CpMo(CO)₃]₂ dimer can exist as different isomers, each with a distinct point group and, consequently, a different predicted number of IR-active ν(CO) bands. wikipedia.orgukessays.com

trans-[CpMo(CO)₃]₂ : This isomer possesses C₂ₕ symmetry. A group theoretical analysis predicts two IR-active ν(CO) bands.

gauche-[CpMo(CO)₃]₂ : This isomer has C₂ symmetry. For this lower symmetry point group, four IR-active ν(CO) bands are predicted.

By comparing the observed number of ν(CO) bands in the experimental spectrum with the number predicted by group theory for each possible isomer, the molecular geometry in the sample can be determined. youtube.comukessays.comodinity.com For example, observing four distinct carbonyl stretches in a solution spectrum of a related [Mo(CO)₄L₂] complex was used to confirm the formation of the cis isomer (C₂ᵥ symmetry), whereas the appearance of a single band confirmed the trans isomer (D₄ₕ symmetry). ukessays.com This principle allows for the differentiation of isomers of [CpMo(CO)₃]₂ in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of the cyclopentadienyl (B1206354) (Cp) ring and the carbonyl ligands.

The protons of the cyclopentadienyl (Cp) ring in molybdenum complexes typically give rise to a single, sharp resonance in the ¹H NMR spectrum, indicating that all five protons are chemically equivalent on the NMR timescale. depaul.edu For the parent dimer, [CpMo(CO)₃]₂, this signal appears around δ = 5.62 ppm when measured in CDCl₃. depaul.edu The chemical shift of the Cp protons can be influenced by the other ligands attached to the metal. For instance, in the derivative [CpMo(CO)₃I], the signal for the Cp ring is also a singlet. depaul.edu

Compound/FragmentSolvent¹H Chemical Shift (δ, ppm)MultiplicityAssignmentReference
[CpMo(CO)₃]₂CDCl₃5.62SingletC₅H₅ depaul.edu
[CpMo(CO)₂bpy]⁺CDCl₃5.62SingletC₅H₅ depaul.edu
[CpMo(PMe₃)(CO)₂H]Not specifiedNot specifiedNot specifiedC₅H₅ nih.gov

¹³C NMR spectroscopy is used to characterize the carbon framework of the complex, including the cyclopentadienyl ring and the carbonyl ligands. ilpi.comrsc.org

Cyclopentadienyl Carbons : The carbon atoms of the Cp ring typically appear in a specific region of the ¹³C NMR spectrum. For many cyclopentadienyl metal complexes, this resonance is found in the range of δ = 80-100 ppm.

Carbonyl Carbons : Coordinated carbonyl ligands are significantly deshielded and appear far downfield, typically in the range of δ = 180–250 ppm. ilpi.com The precise chemical shift can provide information about the electronic nature of the complex; increased π-backbonding from the metal to the CO ligands generally results in a downfield shift (higher ppm value) for the carbonyl carbon resonance. rsc.org

For the [CpMo(CO)₃]₂ dimer and its derivatives, distinct signals for the Cp carbons and the terminal carbonyl carbons would be expected. At low temperatures, it might be possible to resolve signals for the inequivalent carbonyls or Cp rings in the lower-symmetry gauche isomer. rsc.org

Carbon EnvironmentTypical Chemical Shift Range (δ, ppm)Reference
Cyclopentadienyl (C₅H₅)80 - 100General
Metal Carbonyl (M-CO)180 - 250 ilpi.comoregonstate.edu

¹⁹F and ⁹⁵Mo NMR Spectroscopy for Specific Derivatives

While standard ¹H and ¹³C NMR are fundamental, the introduction of specific nuclei allows for more targeted structural and electronic investigation.

¹⁹F NMR Spectroscopy : For derivatives containing fluorine, such as those with a trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally sensitive tool. nih.gov The chemical shift of the ¹⁹F nucleus is highly responsive to changes in the electronic environment, making it a powerful probe for studying the electron-donating or -withdrawing effects of the cyclopentadienyl ligand and its substituents. nih.gov For instance, in a hypothetical (η⁵-C₅H₅)Mo(CO)₂CF₃ complex, the ¹⁹F chemical shift would provide insight into the nature of the Mo-CF₃ bond. nih.gov This technique is also invaluable for monitoring reaction progress in real-time during the synthesis of such fluorinated compounds. mdpi.com

⁹⁵Mo NMR Spectroscopy : As the central metal atom, molybdenum's own NMR-active isotope, ⁹⁵Mo, offers a direct window into the metal's coordination sphere. Although its quadrupolar nature and low natural abundance can lead to broad signals, the ⁹⁵Mo chemical shift is extremely sensitive to the oxidation state, coordination number, and ligand set of the molybdenum center. Changes in the ligand framework, such as the substitution of a carbonyl group with a phosphine (B1218219), would result in significant and predictable changes in the ⁹⁵Mo chemical shift, providing direct evidence of ligand substitution and changes in the metal's electronic structure.

NucleusApplication in Cyclopentadienylmolybdenum Tricarbonyl DerivativesKey Insights
¹⁹F Analysis of fluorinated derivatives (e.g., -CF₃ substituted)Electronic effects of ligands, Mo-CF₃ bond character, reaction monitoring. nih.govmdpi.com
⁹⁵Mo Direct probe of the metal centerOxidation state, coordination environment, ligand effects on metal electronics.

Variable Temperature NMR Studies for Fluxional Processes and Rotational Isomers

Many organometallic molecules, including derivatives of cyclopentadienylmolybdenum tricarbonyl, are not static but exhibit dynamic behavior in solution, known as fluxionality. libretexts.org Variable Temperature (VT) NMR is the principal technique used to study these processes. libretexts.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. nih.gov

At low temperatures, dynamic processes may be slow on the NMR timescale, resulting in distinct signals for each conformer or isomer (slow-exchange regime). libretexts.org As the temperature is raised, the rate of interconversion increases. At a certain point, the separate signals broaden and merge into a single peak, a point known as the coalescence temperature. libretexts.org At high temperatures, the interconversion is so rapid that the spectrometer records only a time-averaged signal (fast-exchange regime). libretexts.org

A key example is the dimeric species, [Cp₂Mo₂(CO)₆], which exists in solution as a mixture of gauche and anti rotamers. wikipedia.org VT-NMR studies can be used to monitor the interconversion between these two rotational isomers. By analyzing the line shapes of the signals at various temperatures, particularly around coalescence, kinetic parameters such as the activation energy (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. libretexts.org This provides quantitative data on the energetic landscape of the molecule's dynamic behavior. libretexts.org

X-ray Crystallography

Determination of Molecular Geometries and Coordination Spheres

For monomeric cyclopentadienylmolybdenum tricarbonyl derivatives, X-ray crystallography consistently reveals a "piano-stool" geometry. acs.orgrsc.org In this arrangement, the molybdenum atom is coordinated to the planar, five-membered cyclopentadienyl ring (acting as the "seat" of the stool) and three carbonyl ligands (acting as the "legs"). The Cp ring is bonded in an η⁵ fashion, meaning all five carbon atoms are bonded to the metal center. This fundamental geometry is observed across a wide range of substituted derivatives, including those with modified Cp rings or those where a CO ligand has been replaced. acs.org The technique provides precise measurements of Mo-C(Cp), Mo-C(O), and C-O bond lengths, which can be correlated with spectroscopic data to understand bonding.

Analysis of Metal-Metal Bond Distances in Dimeric Species

In the case of the dimeric species, bis(tricarbonyl[η⁵-cyclopentadienyl]molybdenum)(Mo—Mo), with the formula [CpMo(CO)₃]₂, X-ray crystallography is essential for characterizing the bond between the two molybdenum centers. wikipedia.org The crystal structure shows that the six carbonyl ligands are all terminal, and there are no bridging ligands between the metal atoms. wikipedia.org The experimentally determined Mo-Mo bond distance is approximately 3.2325 Å. wikipedia.org This distance is considered quite long for a formal single bond, leading to debate about the strength and nature of the metal-metal interaction, especially since steric repulsion between the two CpMo(CO)₃ units can influence the bond length. acs.orgresearchgate.net The analysis of substituted dimers, such as [h-Me₅Si₂C₅H₄Mo(CO)₃]₂, provides further data on how electronic and steric changes to the Cp ligand affect this metal-metal distance. sioc-journal.cn

CompoundMo-Mo Bond Distance (Å)Reference
[CpMo(CO)₃]₂3.2325 wikipedia.org
[CpW(CO)₃]₂3.222 wikipedia.org

Note: The tungsten analogue is included for comparison.

Structural Insights into Chiral Complexes and Enantiopurity

When a cyclopentadienylmolybdenum tricarbonyl complex is chiral, either due to a chiral substituent on the cyclopentadienyl ring or the arrangement of different ligands around the metal center, X-ray crystallography serves as the definitive method for determining its absolute stereochemistry. nih.gov By solving the crystal structure, the precise three-dimensional arrangement of atoms can be visualized, allowing for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov

Furthermore, crystallographic analysis of a sample can confirm its enantiopurity. If a sample is enantiomerically pure, the crystal lattice will be composed of only a single enantiomer. If the sample is a racemic mixture, the crystal may form as a racemic crystal (containing both enantiomers in the unit cell) or as a conglomerate (a physical mixture of separate enantiomerically pure crystals). This distinction is readily made through crystallographic analysis.

Solid-State vs. Solution Structures

A critical aspect of structural chemistry is understanding that the static picture provided by X-ray crystallography in the solid state does not always represent the molecule's behavior in solution. nih.govnih.gov

Fluxionality : The dimeric complex [CpMo(CO)₃]₂ is a prime example. While a crystal structure will "freeze" the molecule into a single conformation (e.g., anti or gauche), variable temperature NMR studies show that these rotamers are rapidly interconverting in solution. wikipedia.org The solid-state structure is therefore just one snapshot of a dynamic system. rsc.org

Isomerism : In solution, a compound might exist as an equilibrium of different isomers, but upon crystallization, only the thermodynamically most stable or least soluble isomer may preferentially form the crystal lattice.

Supramolecular Interactions : In the solid state, molecules can exhibit intermolecular interactions, such as the formation of polymeric chains or other associations, that are not present when the compound is dissolved in a solvent. nih.gov For example, some related organometallic halide complexes form polymeric chains in the solid state through weak bridging interactions, whereas they exist as discrete monomers in solution. nih.gov The comparison between crystallographic data and solution NMR data is therefore essential for a complete understanding of a compound's chemical identity and reactivity. nih.govnih.gov

Other Spectroscopic and Electrochemical Techniques

Beyond the foundational spectroscopic methods, a range of other analytical techniques provide deeper insights into the electronic structure, redox behavior, and molecular composition of Cyclopentadienylmolybdenum(I) tricarbonyl, which primarily exists as the dimer, [CpMo(CO)₃]₂.

Cyclic Voltammetry (CV) and Electrochemical Responses

Cyclic voltammetry is an essential electrochemical technique used to probe the redox properties of chemical species. For [CpMo(CO)₃]₂, CV reveals its behavior upon electron transfer, providing information on oxidation and reduction potentials.

Studies on the dimer have been conducted to understand its electrochemical characteristics. For instance, a cyclic voltammogram of [CpMo(CO)₃]₂ was recorded in a N,N-Dimethylformamide (DMF) solution containing a supporting electrolyte. depaul.edu Such experiments are typically performed under an inert atmosphere, like argon, to establish a baseline current before analyzing the compound's response. depaul.edu The resulting voltammogram for the dimer shows four irreversible couples in solvents like DMF and acetonitrile (B52724) (CH₃CN), which is consistent with the behavior of similar molybdenum and tungsten dimers. acs.org The electrochemical responses, including peak potentials, are crucial for comparing the compound's redox stability against related organometallic complexes. depaul.eduacs.org

Below is a table summarizing the electrochemical data for [CpMo(CO)₃]₂ and a related, more sterically hindered derivative, [Cp³ⁱMo(CO)₃]₂ (where Cp³ⁱ is the 1,2,4-triisopropylcyclopentadienyl ligand), highlighting how ligand modifications can influence the electrochemical potentials.

Table 1: Electrochemical Peak Potentials for Molybdenum Dimers in DMF. Data sourced from acs.org. Note: Epc refers to the cathodic peak potential and Epa to the anodic peak potential.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specifically used for studying chemical species that have unpaired electrons, such as radicals. The photolysis (cleavage by light) of the Mo-Mo bond in the [CpMo(CO)₃]₂ dimer generates the 17-electron radical species, CpMo(CO)₃•. acs.org

The EPR technique is instrumental in characterizing these transient or persistent metalloradicals. In a significant study, the photodissociation of the [CpMo(CO)₃]₂ dimer led to the first experimental observation of the "parent" 17-electron CpMo(CO)₃• radical by EPR spectroscopy. The calculated g-value for this radical was reported to be 2.069, which is in good agreement with the experimentally observed value. This observation was a notable advancement, as such 19-electron molybdenum-centered radicals are typically elusive and difficult to detect.

Further research has led to the generation and characterization of other related radical species. For example, a persistent, formally 19-electron Mo radical, Cp(CO)₃Mo•PPh₂(o-C₂B₁₀H₁₁), was generated and characterized by EPR spectroscopy, exhibiting a g-value of 1.980. The spectrum was further defined by hyperfine coupling constants (hfcc) with the ³¹P nucleus and the magnetically active molybdenum isotopes (⁹⁵/⁹⁷Mo).

Table 2: EPR Spectroscopic Data for Molybdenum-centered Radicals.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule.

The electronic absorption spectrum of the [CpMo(CO)₃]₂ dimer is consistent with its metal-metal bonded structure. acs.org While detailed spectra for the parent [CpMo(CO)₃]₂ are not extensively published in readily accessible literature, data from closely related analogues provide significant insight. For the sterically bulkier derivative, [Cp³ⁱMo(CO)₃]₂, where Cp³ⁱ is the 1,2,4-triisopropylcyclopentadienyl ligand, the UV-Vis spectrum in hexanes shows two distinct absorption bands. acs.org

The high-energy, intense band is attributed to a σ→σ* transition, which involves the excitation of an electron from the sigma (σ) bonding orbital of the Mo-Mo bond to the corresponding antibonding (σ*) orbital. acs.org The lower energy band is also characteristic of such metal-metal bonded dimers. The position and intensity of these bands are sensitive to the solvent and the nature of the substituents on the cyclopentadienyl ring.

Table 3: UV-Vis Absorption Data for a Cyclopentadienylmolybdenum Tricarbonyl Dimer Analogue. Data sourced from acs.org.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For Cyclopentadienylmolybdenum tricarbonyl, mass spectrometry is a key tool to confirm that the compound exists as a dimer, [CpMo(CO)₃]₂. stackexchange.com The mass spectrum would show a molecular ion peak corresponding to the mass of the dimeric formula, C₁₆H₁₀Mo₂O₆, which has a molecular weight of approximately 490.13 g/mol (depending on the isotopic composition). wikipedia.orgsigmaaldrich.com

While mass spectrometry is definitively used for molecular weight confirmation, detailed studies of the specific fragmentation patterns of [CpMo(CO)₃]₂ under techniques like electron impact (EI) ionization are not extensively detailed in the surveyed literature. Generally, for organometallic carbonyl complexes, fragmentation involves the sequential loss of carbonyl (CO) ligands. libretexts.org Following the loss of CO groups, cleavage of the metal-metal bond and fragmentation of the cyclopentadienyl ring could be expected. However, without specific experimental data, a detailed fragmentation pathway remains speculative.

Reactivity and Reaction Mechanisms

Thermal Reactivity

Thermal activation of cyclopentadienylmolybdenum tricarbonyl dimer initiates significant changes in its structure, primarily involving the loss of carbonyl ligands and the formation of new metal-metal interactions.

The thermolysis of cyclopentadienylmolybdenum tricarbonyl dimer, [Cp₂Mo₂(CO)₆], in a high-boiling solvent such as diglyme (B29089) (bis(2-methoxyethyl)ether), leads to a decarbonylation process. wikipedia.org This reaction involves the loss of two carbon monoxide molecules to yield the tetracarbonyl derivative, [Cp₂Mo₂(CO)₄]. wikipedia.org This transformation is a key step in accessing molybdenum complexes with a higher degree of metal-metal interaction.

A related decarbonylation process can also be observed in substituted derivatives. For instance, heating the acyl complex trans-PhCH₂COMo(CO)₂(Ph₃P)(π-C₅H₅) at 140°C results in the loss of a CO ligand to form PhCH₂Mo(CO)₂(Ph₃P)(π-C₅H₅). rsc.org

A significant consequence of the thermal decarbonylation of [Cp₂Mo₂(CO)₆] is the formation of a formal triple bond between the two molybdenum centers in the resulting product, [Cp₂Mo₂(CO)₄]. wikipedia.org The Mo-Mo bond distance in the parent hexacarbonyl dimer is 3.2325 Å, indicative of a single bond. wikipedia.org Upon thermolysis and loss of two CO ligands, this distance shortens dramatically to 2.448 Å in the tetracarbonyl product, consistent with the presence of a Mo≡Mo triple bond. wikipedia.org This reactivity highlights the ability of the {CpMo} fragment to support multiple metal-metal bonds, a fundamental aspect of transition metal chemistry. libretexts.orgwikipedia.org The formation of such bonds is a result of the overlap of metal d-orbitals after the removal of the π-acceptor CO ligands. libretexts.org

Table 1: Mo-Mo Bond Distances in Cyclopentadienylmolybdenum Carbonyl Dimers

Compound Formula Mo-Mo Bond Distance (Å) Bond Order
Cyclopentadienylmolybdenum tricarbonyl dimer [Cp₂Mo₂(CO)₆] 3.2325 1

Oxidative Reactivity

The molybdenum center in cyclopentadienylmolybdenum tricarbonyl is readily oxidized, often accompanied by the loss of carbonyl ligands, a process termed oxidative decarbonylation. This reactivity is particularly evident in reactions with oxidizing agents like peroxides and halogens.

In the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), cyclopentadienylmolybdenum tricarbonyl complexes undergo rapid oxidative decarbonylation to yield high-valent oxomolybdenum(VI) species. mdpi.com This reaction pathway is analogous to the in situ oxidation of Mo(CO)₆ in industrial epoxidation processes. mdpi.com The reaction with excess TBHP can produce a variety of oxo and peroxo complexes, including species of the type [Cp'MoO₂X], [Cp'MoO(O₂)X], and dinuclear bridged-oxo complexes like [(Cp'MoO₂)₂(μ-O)]. mdpi.com

In some systems, molecular oxygen (O₂) itself can serve as the oxidant. For instance, certain molybdenum(0) tricarbonyl complexes supported by ligands other than cyclopentadienyl (B1206354) have been shown to react with O₂ to form the corresponding Mo(VI)-trioxo complexes. chemrxiv.orgnih.govdntb.gov.ua This conversion can proceed through both thermal and photochemical pathways, involving the binding and activation of O₂ at the molybdenum center, leading to the oxidation of the metal and the displacement of CO ligands as CO₂. nih.govresearchgate.net

Cyclopentadienylmolybdenum tricarbonyl dimer reacts with halogens to yield monomeric molybdenum(II) halide complexes. A common synthetic procedure involves the reaction of [CpMo(CO)₃]₂ with molecular iodine (I₂) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. depaul.edu This reaction proceeds with the cleavage of the Mo-Mo bond and the formation of cyclopentadienylmolybdenum tricarbonyl iodide, CpMo(CO)₃I. depaul.edu

Table 2: Synthesis of CpMo(CO)₃I

Reactants Solvent Product Yield

Halogenated solvents can also act as the halogen source. The reduced anion, [Cp(CO)₃Mo]⁻, generated from the dimer by reduction with sodium amalgam, reacts vigorously with carbon tetrachloride (CCl₄) to produce tricarbonylchlorido(η⁵-cyclopentadienyl)molybdenum(II), CpMo(CO)₃Cl. nih.gov

Ligand Substitution and Insertion Reactions

The carbonyl ligands in cyclopentadienylmolybdenum tricarbonyl and its derivatives can be replaced by other ligands, and small unsaturated molecules can insert into the molybdenum-alkyl or molybdenum-hydride bonds.

Ligand substitution reactions on CpMo(CO)₃Cl with nucleophiles like phosphines and phosphites have been studied to understand their mechanisms. rsc.org The rate of reaction was found to be independent of the concentration of the incoming ligand, suggesting a dissociative, Sₙ1-type mechanism where the rate-determining step is the loss of a CO ligand, followed by rapid coordination of the nucleophile. rsc.org In some cases, even the cyclopentadienyl ligand itself can act as a leaving group during substitution reactions. rsc.org

Carbonyl insertion is a key reaction of alkyl and allyl derivatives, such as benzyltricarbonyl-π-cyclopentadienylmolybdenum. rsc.org When these complexes are treated with phosphines or phosphites (L) in acetonitrile (B52724), a carbonyl group inserts into the molybdenum-alkyl bond to form crystalline acyl complexes, such as trans-PhCH₂COMo(CO)₂(L)(π-C₅H₅). rsc.org Kinetic studies indicate that the rate-determining step of these carbonylation reactions does not involve the incoming ligand, suggesting an initial migratory insertion of CO to create a vacant coordination site, which is then occupied by the new ligand. rsc.orgumb.edu

Photochemical and Thermal Ligand Exchange

The substitution of carbonyl (CO) ligands in cyclopentadienylmolybdenum tricarbonyl complexes can be initiated by either light or heat. Photochemical activation, particularly with UV light, is a common method to induce ligand exchange. The photochemistry of the metal-metal bonded dimer, [CpMo(CO)₃]₂, has been extensively studied. Visible light excitation of the dimer leads to the homolytic cleavage of the Mo-Mo bond, generating the 17-electron radical intermediate, CpMo(CO)₃•. acs.orgacs.org This reactive species can then participate in ligand exchange reactions.

Photolysis of monomeric complexes like CpMo(CO)₃H can also lead to ligand exchange. In these cases, UV irradiation typically results in the dissociative loss of a CO ligand, creating a coordinatively unsaturated 16-electron intermediate, such as CpMo(CO)₂H. whiterose.ac.uk This intermediate is highly reactive and can readily coordinate with other available ligands. For instance, photolysis in the presence of phosphines (PR₃) leads to the formation of substituted products like CpMo(CO)₂(PR₃)H.

Thermal ligand exchange also proceeds through a dissociative mechanism, although it generally requires higher temperatures. For example, heating [CpMo(CO)₃]₂ in a high-boiling solvent like diglyme results in decarbonylation to yield the dicarbonyl dimer, (C₅H₅)₂Mo₂(CO)₄, which features a metal-metal triple bond. wikipedia.org Similarly, substitution of CO in Mo(CO)₆ by phosphites like P(OPh)₃ occurs at elevated temperatures, indicating that thermal energy is sufficient to break the Mo-CO bond. illinois.edu

The general mechanism for both photochemical and thermal CO substitution is dissociative, as summarized in the table below.

Step Photochemical Pathway Thermal Pathway
Initiation Photon absorption (hν) leads to an excited state.Thermal energy (Δ) overcomes the Mo-CO bond dissociation energy.
Intermediate Formation Loss of a CO ligand to form a coordinatively unsaturated intermediate, e.g., [CpMo(CO)₂].Loss of a CO ligand to form a coordinatively unsaturated intermediate, e.g., [CpMo(CO)₂].
Ligand Addition The incoming ligand (L) coordinates to the unsaturated metal center.The incoming ligand (L) coordinates to the unsaturated metal center.
Final Product CpMo(CO)₂LCpMo(CO)₂L

Phosphine-Induced Migratory Insertion Reactions

Migratory insertion is a fundamental reaction in organometallic chemistry where two adjacent ligands on a metal center couple to form a new ligand. wikipedia.org In the context of cyclopentadienylmolybdenum complexes, this is most commonly observed as the insertion of a carbonyl group into a metal-alkyl bond, a reaction often induced by the introduction of a nucleophilic ligand, such as a phosphine (B1218219). rsc.orgyoutube.com

The reaction of the methyl complex, CpMo(CO)₃(CH₃), with a phosphine ligand (PR₃) serves as a classic example. The introduction of the phosphine promotes the migration of the methyl group to the carbon atom of an adjacent carbonyl ligand, forming an acetyl group (-C(O)CH₃). The phosphine then occupies the vacant coordination site created on the molybdenum center.

This reaction can be summarized as follows: CpMo(CO)₃(CH₃) + PR₃ → CpMo(CO)₂(PR₃)(COCH₃) + CO

The process involves an intermediate where the metal center is coordinatively unsaturated, facilitating the binding of the incoming phosphine ligand.

Reactions with Chalcogenated Borohydrides

A comprehensive review of scientific literature did not yield specific research findings or data concerning the reactions of Cyclopentadienylmolybdenum(I) tricarbonyl with chalcogenated borohydrides (i.e., borohydrides containing sulfur, selenium, or tellurium). While the reactivity of this molybdenum complex with other reducing agents and modified borohydrides, such as sodium cyanoborohydride, is documented for various applications, its specific interaction with chalcogen-containing borohydride (B1222165) reagents remains an uncharacterized area in the available literature. organic-chemistry.orgorganic-chemistry.org

Hydride Chemistry

The hydride complex, Cyclopentadienylmolybdenum tricarbonyl hydride (CpMo(CO)₃H), is a key species in the chemistry of this system, exhibiting notable reactivity, particularly in the context of hydrogen generation and photochemical processes.

Reactivity of CpMo(CO)₃H Towards Formic Acid for Hydrogen Release

Cyclopentadienylmolybdenum hydride complexes, including CpMo(CO)₃H and its phosphine-substituted derivatives, have been identified as effective catalysts for the dehydrogenation of formic acid (HCOOH) to produce hydrogen gas (H₂) and carbon dioxide (CO₂). osti.govrsc.orgnih.govrsc.org This reaction is of significant interest for chemical hydrogen storage.

The catalytic activity is highly dependent on the ligand environment of the molybdenum center. The parent tricarbonyl complex, CpMo(CO)₃H, exhibits low activity because the metal center is not sufficiently basic to be readily protonated by formic acid, which is a key step in the proposed mechanism. osti.govrsc.org In contrast, hybrid carbonyl/phosphine derivatives, particularly CpMo(PMe₃)₂(CO)H, show the highest reactivity. osti.govnih.govrsc.org

The proposed catalytic cycle involves three main steps: osti.govnih.govrsc.org

Protonation: The molybdenum hydride complex is protonated by formic acid.

H₂ Elimination and Formate (B1220265) Coordination: The protonated intermediate eliminates a molecule of H₂, and a formate anion coordinates to the metal center.

Decarboxylation: The coordinated formate ligand undergoes decarboxylation to release CO₂ and regenerate the initial hydride complex.

The resting state of the catalyst in the reaction mixture depends on its specific composition. For the CpMo(CO)₃H system, the hydride complex itself is the resting state. osti.govrsc.org

Formation of Dinuclear Formate Compounds

During the catalytic dehydrogenation of formic acid using CpMo(CO)₃H, the formation of a dinuclear formate compound, [CpMo(μ-O)(μ-O₂CH)]₂, is observed as a deactivation or side product. acs.orgnih.gov This compound forms alongside the dimer [CpMo(CO)₃]₂, which results from the thermal instability of the parent hydride. acs.org

The dinuclear formate complex features two CpMo units bridged by two oxo ligands and two formate ligands. Computational studies on the Mo-Mo interaction in [CpMo(μ-O)(μ-O₂CH)]₂ indicate that the highest occupied molecular orbitals (HOMO) are metal-based, corresponding to a formal Mo-Mo bond order of zero. acs.orgnih.gov The stability of this structure is attributed to lone-pair donation from the bridging oxo ligands, which allows the molybdenum centers to achieve an 18-electron configuration without a direct metal-metal bond. nih.gov

Catalyst System Primary Catalytic Product Observed Byproduct
CpMo(CO)₃H / HCOOHH₂ + CO₂[CpMo(μ-O)(μ-O₂CH)]₂

Photochemical Pathways for Metal-Hydride Bond Cleavage

The molybdenum-hydrogen bond in CpMo(CO)₃H is susceptible to cleavage upon photochemical irradiation. This process is a characteristic photoreaction for many transition metal mono-hydride complexes. whiterose.ac.uk The most common pathway is M-H bond homolysis, which involves the symmetrical cleavage of the bond to produce two radical species.

Photolysis of CpMo(CO)₃H in matrix isolation studies has shown that the initial photochemical step can be the ejection of a CO ligand to form the 16-electron intermediate CpMo(CO)₂H. whiterose.ac.uk However, prolonged photolysis or photolysis under different conditions, such as in CO matrices, leads to evidence of Mo-H bond cleavage, resulting in the formation of the CpMo(CO)₃• radical and an H• radical. whiterose.ac.uk The major product observed after extended photolysis in solution is the dimer [CpMo(CO)₃]₂, which forms from the combination of two CpMo(CO)₃• radicals. whiterose.ac.uk

This photochemical bond cleavage is a critical step in various photocatalytic cycles and provides a pathway to highly reactive 17-electron and 16-electron molybdenum intermediates.

Radical Chemistry and Electron Transfer Processes

The radical chemistry of cyclopentadienylmolybdenum tricarbonyl is primarily initiated by the cleavage of the metal-metal bond in its dimeric form, leading to highly reactive radical species. These radicals are central to a variety of stoichiometric and catalytic transformations.

Photo-induced Homolytic Cleavage of Metal-Metal Bonds

The generation of molybdenum-centered radicals is classically achieved through the homolysis of the metal-metal bond in the dimer, [CpMo(CO)₃]₂. acs.org This process can be induced thermally, but photochemical activation is a more common and efficient method. acs.orgyoutube.com Excitation with visible light provides the necessary energy to cleave the relatively weak Mo-Mo bond, which has a bond distance of 3.2325 Å. youtube.comwikipedia.org This homolytic cleavage results in the formation of two identical 17-electron radical species, CpMo(CO)₃•. youtube.comacs.org

This photochemical dissociation is a fundamental step that provides entry into the extensive radical chemistry of this organometallic system. acs.org The lability of the metal-metal bond is a key feature; for instance, the related cyclopentadienylchromium tricarbonyl dimer, [CpCr(CO)₃]₂, possesses an unusually long Cr-Cr bond, facilitating its easy dissociation into 17-electron radical species. acs.org The efficiency of this photolysis makes it a cornerstone for studying the subsequent reactions of the generated radicals. youtube.com

Table 1: Properties of the Mo-Mo Bond in [CpMo(CO)₃]₂

PropertyValueReference
Bond TypeMetal-Metal Single Bond acs.org
Bond Distance3.2325 Å wikipedia.org
Cleavage MethodPhotochemical (Visible Light) or Thermal acs.orgyoutube.comacs.org
Products of CleavageTwo 17-electron CpMo(CO)₃• radicals acs.org

Formation and Reactivity of 17-electron CpMo(CO)₃• Radicals

As established, the primary product of the photolysis of [CpMo(CO)₃]₂ is the 17-electron radical, CpMo(CO)₃•. acs.org This species is highly reactive due to its electron-deficient nature, having one electron short of the stable 18-electron configuration. researchgate.netlibretexts.org Despite their high reactivity, which has made spectroscopic characterization challenging, these radicals have been studied extensively, establishing many of the foundational reactions known for metal-centered radicals. researchgate.net Techniques like fast time-resolved infrared spectroscopy have enabled the direct detection and kinetic studies of the CpMo(CO)₃• radical in solution at room temperature. acs.org

The reactivity of the 17-electron CpMo(CO)₃• radical is diverse. It can undergo several reaction pathways, including:

Recombination: Two radicals can recombine to reform the parent dimer, [CpMo(CO)₃]₂. acs.org

Atom Abstraction: It can abstract atoms, such as halogens, from organic and inorganic substrates. youtube.comlibretexts.org

Electron Transfer: It can act as either a reducing or an oxidizing agent in electron transfer reactions. osti.gov

Adduct Formation: It can react with Lewis bases, such as phosphines, to form 19-electron adducts. nih.govacs.org

The electron affinity of the CpMo(CO)₃• radical has been experimentally measured to be 2.63 ± 0.02 eV, which correlates well with redox potentials measured in solution. researchgate.net

Table 2: Characteristics of the 17-electron CpMo(CO)₃• Radical

CharacteristicDescriptionReference(s)
Electron Count17 researchgate.net
GenerationPhotolysis of [CpMo(CO)₃]₂ acs.org
Electron Affinity2.63 ± 0.02 eV researchgate.net
ReactivityHighly reactive intermediate; participates in recombination, atom abstraction, and electron transfer. youtube.comacs.orgosti.govnih.gov
DetectionFast time-resolved infrared spectroscopy, transient electrochemistry. acs.orgacs.org

Generation and Stabilization of 19-electron Molybdenum Metalloradicals

While 17-electron radicals are common, 19-electron metalloradicals are generally elusive and highly reactive intermediates. nih.govnih.gov A widely accepted mechanism for the reaction of [CpMo(CO)₃]₂ with phosphines (R₃P) involves photoexcitation to form the 17-electron CpMo(CO)₃• radical, which then reacts with the phosphine to form a transient, highly reducing 19-electron intermediate, Cp(CO)₃(R₃P)Mo•. nih.gov This intermediate is proposed to rapidly undergo electron transfer with another 17-electron radical to yield cationic and anionic molybdenum species. nih.gov

Recently, researchers have succeeded in generating and characterizing the first persistent, formally 19-electron molybdenum radical. nih.govacs.org This was achieved by revisiting the photodissociation of the [CpMo(CO)₃]₂ dimer in the presence of a specially designed phosphine, PPh₂(o-C₂B₁₀H₁₁), which features a strongly electron-withdrawing o-carboranyl substituent. nih.govacs.orgnih.gov The resulting radical, Cp(CO)₃Mo•PPh₂(o-C₂B₁₀H₁₁), was stable enough to be characterized by EPR spectroscopy and mass spectrometry. nih.govnih.gov DFT calculations indicated a significant electron density (22%) on the molybdenum center. nih.govacs.org The unique electronic properties of the carboranyl group are credited with stabilizing this otherwise transient species. nih.govnih.gov In contrast, using triphenylphosphine (B44618) (Ph₃P) under identical conditions did not yield a stable 19-electron radical, highlighting the crucial role of the carboranyl substituent. nih.govacs.org

This stabilized 19-electron radical exhibits predictable reactivity, such as undergoing oxidation with [Ph₃C][B(C₆F₅)₄] to form the corresponding cation and reacting with alkyl chlorides via chlorine atom abstraction. nih.govacs.org

Table 3: Comparison of Hypothesized and Stabilized 19-Electron Molybdenum Radicals

FeatureHypothesized Intermediate (e.g., with PPh₃)Stabilized Radical (with PPh₂(o-C₂B₁₀H₁₁))Reference(s)
Status Transient, elusivePersistent, characterized nih.govnih.gov
Ligand Standard phosphines (e.g., PPh₃)Phosphine with electron-withdrawing o-carboranyl group nih.govacs.org
Detection Inferred from reaction productsDirect observation via EPR and MS nih.gov
Stability Highly unstableStabilized by the unique electronic effect of the ligand nih.govacs.orgnih.gov

Electron Transfer Reactions with Organic Species

The CpMo(CO)₃• radical is an active participant in electron transfer reactions with various organic molecules. osti.gov Studies involving flash photolysis and stopped-flow techniques have shown that this 17-electron radical can undergo reversible electron transfer in two steps in acetonitrile. osti.gov For example, it is oxidized by the triphenylpyrylium ion (TPP⁺) to the 16-electron cation [CpMo(CO)₃(NCCH₃)]⁺ and reduced by the triphenylpyranyl radical (TPP•) to the 18-electron anion [CpMo(CO)₃]⁻. osti.gov The kinetics of these electron transfer steps have been evaluated, providing insight into the reaction mechanisms. osti.gov

In addition to outer-sphere electron transfer, the CpMo(CO)₃• radical is involved in atom transfer reactions, which are a form of inner-sphere electron transfer. youtube.com These processes, often termed Atom Transfer Radical Addition (ATRA) or Polymerization (ATRP), are crucial in synthetic chemistry. rsc.org The molybdenum radical can abstract a halogen atom (e.g., Cl, Br, I) from an organic halide (R-X). youtube.comdepaul.edu This reaction generates the stable 18-electron complex CpMo(CO)₃X and a carbon-centered radical (R•), which can then participate in further synthetic transformations. youtube.comlibretexts.org The driving force for this halogen atom transfer is the formation of the thermodynamically stable 18-electron metal halide complex. youtube.com

Table 4: Electron Transfer Reactions of CpMo(CO)₃•

Reaction TypeReactantProduct(s)MechanismReference(s)
Oxidation Triphenylpyrylium ion (TPP⁺)[CpMo(CO)₃(NCCH₃)]⁺ + TPP•Outer-sphere electron transfer osti.gov
Reduction Triphenylpyranyl radical (TPP•)[CpMo(CO)₃]⁻ + TPP⁺Outer-sphere electron transfer osti.gov
Atom Transfer Organic Halide (R-X)CpMo(CO)₃X + R•Halogen atom abstraction (inner-sphere) youtube.comdepaul.edu

Catalytic Applications and Mechanistic Insights

Olefin Epoxidation Catalysis

The epoxidation of olefins is a fundamental transformation in organic synthesis, providing a direct route to valuable epoxide intermediates. Cyclopentadienylmolybdenum tricarbonyl complexes have been extensively studied as catalyst precursors for this reaction, demonstrating high efficiency and selectivity under various conditions.

Precatalytic Nature of CpMo(CO)₃ Complexes

Cyclopentadienylmolybdenum tricarbonyl complexes, such as [CpMo(CO)₃X] (where X can be a halide, alkyl, or other functional group), are generally considered precatalysts rather than the active catalytic species in olefin epoxidation. researchgate.netrsc.org These low-valent molybdenum(I) or (II) complexes require an activation step under the reaction conditions to form the catalytically active high-valent molybdenum(VI) species. researchgate.net The activation process typically involves oxidative decarbonylation in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP). researchgate.net For instance, the tricarbonyl complex CpMo(CO)₃Cl acts as a precatalyst, undergoing oxidative decarbonylation to generate the active catalytic species. researchgate.net This transformation is crucial for the initiation of the catalytic cycle.

Role of in situ Formed Dioxo and Oxo-Peroxo Species

The true catalytic workhorses in these systems are the in situ generated high-valent molybdenum(VI) species. rsc.org Upon reaction with an oxidant like TBHP, the initial CpMo(CO)₃ complex is converted into a dioxo species, formulated as [CpMoO₂X]. researchgate.netrsc.org This dioxo complex is the primary catalytic species responsible for the epoxidation of olefins. rsc.org

Further oxidation of the dioxo complex can lead to the formation of an oxo-peroxo species, [CpMo(η²-O₂)(O)X]. rsc.org This oxo-peroxo complex has also been identified as an active catalyst in the epoxidation reaction. rsc.org The presence and interplay of these dioxo and oxo-peroxo intermediates are central to the catalytic cycle, facilitating the transfer of an oxygen atom to the olefin substrate.

Impact of Ligand Substituents (Alkyl Ester, Fluorinated Aryl) on Catalytic Activity and Selectivity

The electronic and steric properties of the ligands attached to the molybdenum center can significantly influence the catalytic performance. The introduction of substituents on the cyclopentadienyl (B1206354) ring or the ancillary ligand 'X' can modulate the reactivity and selectivity of the catalyst.

The presence of electron-withdrawing groups on the ligand framework can enhance the catalytic activity. For example, the introduction of a nitro group (an electron-withdrawing substituent) on the ligand has been shown to increase the conversion in epoxidation reactions. nih.gov Conversely, electron-donating groups, such as a diethylamino group, can have the opposite effect. nih.gov These electronic effects influence the electron density at the molybdenum center, which in turn affects the rate of the catalytic cycle. nih.gov

In the context of CpMo(CO)₃X complexes, new molybdenum complexes with alkyl ester ligands of the formula X = CHR²CO(OR¹) have been synthesized and tested as catalyst precursors. rsc.org These complexes have demonstrated high turnover frequencies (TOFs) of approximately 1200 h⁻¹ in the epoxidation of cis-cyclooctene. rsc.org

Kinetic and Mechanistic Studies of Epoxidation

Kinetic studies have provided valuable insights into the mechanism of olefin epoxidation catalyzed by cyclopentadienylmolybdenum complexes. The reaction progress is often monitored over time to determine reaction rates and catalyst efficiency. For example, the epoxidation of various olefins using CpMo(CO)₃Cl as a precatalyst with TBHP has been studied at different temperatures, with conversion profiles recorded to understand the reaction kinetics. researchgate.net

Several mechanisms for the oxygen transfer step have been proposed. One widely accepted mechanism involves the direct attack of the nucleophilic olefin on an electrophilic oxygen atom of the peroxo group in the active molybdenum species, proceeding through a spiro-structured transition state. nih.govresearchgate.net Another proposed mechanism involves the coordination of the oxidant to the molybdenum center, followed by the transfer of an oxygen atom to the olefin. researchgate.net A third possibility is the insertion of the olefin into a metal-oxygen bond. researchgate.net Density functional theory (DFT) calculations have been employed to compare the activation barriers for these different pathways, with the direct oxygen transfer mechanism often being favored energetically. nih.gov

The following table presents a summary of the catalytic performance of various Cyclopentadienylmolybdenum tricarbonyl complexes in the epoxidation of different olefins.

PrecatalystOlefin SubstrateOxidantTemperature (°C)Conversion (%) (Time)Selectivity to Epoxide (%)Reference
CpMo(CO)₃Clcis-cycloocteneTBHP55>95 (6 h)~90 researchgate.net
CpMo(CO)₃Cl1-octeneTBHP55~50 (6 h)~80 researchgate.net
CpMo(CO)₃Cltrans-2-octeneTBHP55~70 (6 h)~85 researchgate.net
CpMo(CO)₃ClcyclododeceneTBHP55>95 (6 h)>95 researchgate.net
[CpMo(CO)₃(CH₂COOEt)]cis-cycloocteneTBHP22>99 (4 h)>99 rsc.org
[CpMo(CO)₃(CH₂COOEt)]1-octeneTBHP22>99 (4 h)>99 rsc.org
[CpMo(CO)₃(CH(Ph)COOEt)]cis-cycloocteneTBHP22>99 (4 h)>99 rsc.org

Chiral Induction in Olefin Epoxidation

The synthesis of enantiomerically pure epoxides is a significant goal in asymmetric catalysis. Efforts have been made to achieve chiral induction in olefin epoxidation using molybdenum complexes bearing chiral ligands. By incorporating chirality into the ligand framework, it is hoped that the catalyst can control the stereochemical outcome of the reaction.

For instance, molybdenum complexes with chiral alkyl ester side chains derived from menthol (B31143) and borneol have been synthesized. rsc.org However, in the epoxidation of trans-β-methylstyrene using these enantiomerically pure precatalysts, no significant enantioselectivity was observed. rsc.org This suggests that while the chiral side chain is retained during the initial oxidation to the dioxo species, it does not effectively transfer stereochemical information during the oxygen atom transfer step. rsc.org The development of effective chiral cyclopentadienylmolybdenum catalysts for asymmetric epoxidation remains an ongoing area of research.

Carbon Dioxide Reduction

The catalytic reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating greenhouse gas emissions and providing alternative carbon sources. While the application of cyclopentadienylmolybdenum tricarbonyl complexes in CO₂ reduction is less developed compared to their use in epoxidation, related tricarbonyl complexes of other metals, such as rhenium, have shown significant activity. nih.gov

Theoretical studies on tricarbonyl rhenium(I) complexes have modeled a catalytic cycle for CO₂ reduction to formate (B1220265). nih.gov This process can involve a metal-hydride intermediate, which then inserts CO₂ to form a formate complex. nih.gov The catalytic cycle is often driven by sacrificial electron and proton donors. nih.gov The insights gained from these related systems could guide the future design and development of cyclopentadienylmolybdenum-based catalysts for the effective reduction of carbon dioxide.

Evaluation of CpMo(CO)₃ Derivatives as CO₂ Reduction Catalysts

The electrochemical reduction of carbon dioxide is a critical area of research for converting waste CO₂ into valuable chemical feedstocks. In this context, cyclopentadienylmolybdenum tricarbonyl complexes have been evaluated for their potential as electrocatalysts. However, studies focused on synthesizing and evaluating bpy-ligated derivatives of cyclopentadienylmolybdenum complexes concluded that these compounds were not competent catalysts for the reduction of carbon dioxide. depaul.edu

While direct, efficient catalytic reduction of CO₂ by CpMo(CO)₃ complexes is not well-established, related reactivity has been observed. For instance, the hydride derivative, CpMo(CO)₃H, reacts with formic acid—a product of CO₂ hydrogenation—to form dinuclear formate compounds, specifically [CpMo(μ-O)(μ-O₂CH)]₂. nih.gov This indicates an interaction with components of the CO₂ reduction cycle, though not a complete and efficient catalytic turnover for CO₂ reduction itself.

Electrochemical Insights into Catalytic Cycles

Electrochemical methods, such as cyclic voltammetry (CV), provide insight into the redox behavior of potential catalysts, which is fundamental to their function in electrocatalytic cycles. A cyclic voltammogram of the parent dimer, [CpMo(CO)₃]₂, was obtained in a N,N-Dimethylformamide (DMF) solution to serve as a baseline for studying its derivatives. depaul.edu The analysis of such molybdenum complexes is crucial for determining if they can be reduced at potentials suitable for activating CO₂. For a catalytic cycle to be viable, the catalyst must be able to transfer electrons to the CO₂ substrate. Studies on related molybdenum carbonyl complexes, such as M(bpy-R)(CO)₄, show that the initial reduction steps are typically ligand-based, leading to the loss of a CO ligand to form a coordinatively unsaturated species that can then interact with CO₂. elsevierpure.com However, for the cyclopentadienyl derivatives studied, this process was not found to lead to effective CO₂ reduction. depaul.edu

Other Catalytic Transformations

Beyond carbon dioxide reduction, CpMo(CO)₃ derivatives have demonstrated utility in other significant organic transformations.

Complexes of the type [(η⁵-C₅H₅)Mo(CO)₃(CH₂R)], where R is H or COOH, have been shown to effectively promote the acid-catalyzed ring-opening of epoxides. hku.hk In the catalytic alcoholysis of styrene (B11656) oxide with ethanol (B145695) at 35 °C, these tricarbonyl complexes achieved a 100% yield of 2-ethoxy-2-phenylethanol within 3 to 6 hours. elsevierpure.comhku.hk The catalysts exhibited good stability, allowing for steady performance over consecutive runs. elsevierpure.comhku.hk

SubstrateCatalystReactionTime (h)Yield (%)Product
Styrene Oxide[(η⁵-C₅H₅)Mo(CO)₃(CH₂R)] (R=H, COOH)Alcoholysis with ethanol3-61002-ethoxy-2-phenylethanol

The same class of complexes, [(η⁵-C₅H₅)Mo(CO)₃(CH₂R)], has also been applied to the isomerization of α-pinene oxide, a valuable transformation in the fragrance industry. elsevierpure.comhku.hk At 55 °C, these catalysts can achieve up to an 86% total yield of the desired products, campholenic aldehyde and trans-carveol, at 100% substrate conversion. elsevierpure.comhku.hk The selectivity of the reaction towards a specific product was found to be dependent on the solvent used. elsevierpure.com

SubstrateCatalystTemperature (°C)Conversion (%)Total Yield (%)Products
α-Pinene Oxide[(η⁵-C₅H₅)Mo(CO)₃(CH₂R)] (R=H, COOH)55100up to 86Campholenic aldehyde, trans-carveol

In the field of environmental remediation, cyclopentadienyl molybdenum tricarbonyl derivatives have been successfully used as catalysts for the aqueous oxidation of phenol (B47542). hku.hk Specifically, the complexes CpMo(CO)₃Cl and CpMo(CO)₃(CH₃) demonstrated the highest catalytic activity among several tested molybdenum and tungsten carbonyls. hku.hk Using hydrogen peroxide as the oxidant and water as the solvent, these catalysts achieved over 80% conversion of phenol after 24 hours at 55 °C. hku.hk The primary oxidation products identified were oxalic acid and catechol, with trace amounts of p-benzoquinone and maleic acid also observed. hku.hk

SubstrateCatalystOxidantTemperature (°C)Time (h)Conversion (%)Main Products
PhenolCpMo(CO)₃ClH₂O₂5524>80Oxalic acid, Catechol
PhenolCpMo(CO)₃(CH₃)H₂O₂5524>80Oxalic acid, Catechol

Hydrosilylation and hydrogermylation are fundamental reactions for the formation of silicon-carbon and germanium-carbon bonds. While various molybdenum carbonyl complexes have been developed for these purposes, particularly for the hydrosilylation of aldehydes, these catalysts typically feature ligands other than cyclopentadienyl, such as pentadentate bis(imino)pyridine chelates. elsevierpure.comnih.gov The use of Cyclopentadienylmolybdenum(I) tricarbonyl specifically as a catalyst for hydrosilylation or hydrogermylation reactions is not prominently documented in the surveyed scientific literature.

Kharasch and Pauson-Khand Reactions

While the direct application of cyclopentadienylmolybdenum(I) tricarbonyl in the Kharasch addition reaction is not extensively documented in prominent literature, the landscape of Pauson-Khand (PK) reactions offers a platform where analogous molybdenum carbonyl complexes have demonstrated utility. The Kharasch addition, a free-radical addition of polyhalogenated compounds to alkenes, is typically catalyzed by transition metals like iron and copper. wikipedia.orgchem-station.com

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful method for synthesizing α,β-cyclopentenones. wikipedia.orgrsc.org Although originally developed with stoichiometric amounts of dicobalt octacarbonyl, catalytic versions using various transition metals, including molybdenum, have been explored. wikipedia.orgacs.org Molybdenum hexacarbonyl (Mo(CO)₆), for instance, can serve as a catalyst or a source of carbon monoxide in PK-type reactions. wikipedia.orguwindsor.ca In certain contexts, such as in reactions involving allenes, molybdenum catalysts can provide alternative regioselectivity compared to other metals like rhodium. wikipedia.org

The general mechanism, widely accepted since its proposal by Magnus, involves the initial formation of a metal-alkyne complex. wikipedia.org Subsequent coordination of the alkene, followed by migratory insertion steps involving the alkene and carbon monoxide, leads to a metallacyclopentene and then a metallacycohexenone intermediate. acs.org Reductive elimination from this intermediate releases the cyclopentenone product and regenerates the active catalyst. wikipedia.orgacs.org

A proposed catalytic cycle for a molybdenum-mediated Pauson-Khand type reaction is outlined below:

Ligand Dissociation & Alkyne Coordination: The active catalytic species is generated from a precursor like Mo(CO)₆ or potentially a cyclopentadienylmolybdenum carbonyl complex through the dissociation of CO ligands. The alkyne then coordinates to the metal center.

Alkene Coordination: The alkene subsequently coordinates to the molybdenum-alkyne complex.

Oxidative Cyclization: The coordinated alkyne and alkene undergo oxidative cyclization to form a molybdenacyclopentene intermediate.

CO Insertion: A carbon monoxide ligand inserts into a molybdenum-carbon bond to form a six-membered metallacycle.

Reductive Elimination: The final cyclopentenone product is released through reductive elimination, regenerating the catalytically active molybdenum species.

Brummond reported a molybdenum-mediated intramolecular reaction of an allenyne that resulted in an α-methylene cyclopentenone, showcasing the potential for unique reactivity with molybdenum catalysts in stoichiometric transformations related to the Pauson-Khand reaction. uwindsor.ca While specific data tables for cyclopentadienylmolybdenum(I) tricarbonyl in these reactions are scarce, the established reactivity of other molybdenum carbonyls suggests its potential as a precursor or active catalyst in such cycloadditions.

Allylic Alkylation and Aminocarbonylation

Cyclopentadienylmolybdenum complexes and their parent carbonyls are notable for their catalytic activity in allylic substitution reactions, offering reactivity and selectivity that is often complementary to the more common palladium-catalyzed systems. researchgate.netnih.gov

Allylic Alkylation

Molybdenum-catalyzed asymmetric allylic alkylation (AAA) has emerged as a significant synthetic tool for forming carbon-carbon bonds with high regioselectivity and enantioselectivity. researchgate.net A key feature of molybdenum catalysis is its general tendency to favor the formation of the branched product from monosubstituted allylic substrates, in contrast to the linear products often obtained with palladium catalysts. psu.edu

The catalytic cycle is understood to proceed through an "inner-sphere" mechanism:

Oxidative Addition: The Mo(0) precatalyst undergoes oxidative addition to the allylic substrate (e.g., a carbonate or acetate) to form an η³-allylmolybdenum(II) complex. researchgate.net

Nucleophile Coordination: The nucleophile coordinates directly to the molybdenum center.

Reductive Elimination: The new C-C bond is formed via reductive elimination from this intermediate, affording the product and regenerating the Mo(0) catalyst. researchgate.net

Catalyst PrecursorLigandSubstrateNucleophileProduct TypeRegioselectivity (branched:linear)Enantiomeric Excess (ee)Reference
Mo(CO)₆2,2′-BipyridineTertiary Allylic CarbonateSodium PhenylsulfinateBranched Allylic Sulfone>95:5N/A (achiral) rsc.org
Mo(C₇H₈)(CO)₃Chiral Bis(picolinamide)Cinnamyl-type CarbonateSodium Dimethyl MalonateBranched Alkylated Product19:1up to 97% psu.edu
Mo(C₇H₈)(CO)₃Chiral Ligand (L1)Allyl tert-butyl carbonate3-AlkyloxindoleBranched Alkylated OxindoleN/Aup to 95% nih.gov

Aminocarbonylation

Molybdenum carbonyls, particularly molybdenum hexacarbonyl (Mo(CO)₆), play a crucial role in aminocarbonylation reactions, primarily by serving as a solid, stable, and convenient source of carbon monoxide (CO) gas. acs.orginstitut-curie.orgthieme-connect.com This circumvents the need for handling high pressures of toxic CO gas directly. The CO can be released either thermally at elevated temperatures or chemically, for instance, by using a base like DBU. acs.orgthieme-connect.com

In these reactions, a palladium catalyst is typically employed to facilitate the coupling of an aryl or heteroaryl halide with an amine and CO. acs.orginstitut-curie.org A two-chamber system has been developed where Mo(CO)₆ is placed in one vial to release CO, which then diffuses into a second vial containing the palladium catalyst, substrate, and amine. This setup is particularly advantageous for substrates bearing sensitive functional groups, such as nitro groups, which could be reduced by molybdenum species if all components were mixed. acs.org

The general palladium-catalyzed cycle involves oxidative addition of the aryl halide to Pd(0), CO insertion into the aryl-palladium bond to form a palladoyl intermediate, and subsequent nucleophilic attack by the amine to yield the corresponding amide after reductive elimination. Molybdenum's primary role is the controlled delivery of the CO reactant. A wide range of primary and secondary amines, including anilines, can be used as nucleophiles. acs.orginstitut-curie.org

CO SourceCatalyst SystemSubstrateNucleophileConditionsProductYieldReference
Mo(CO)₆Pd(dppf)Cl₂IodobenzeneAniline (B41778)DBU, DMF, 120 °C, 3 hN-Phenylbenzamide82% institut-curie.org
Mo(CO)₆Pd(OAc)₂/dppf4-IodonitrobenzeneMorpholineDBU, Toluene (B28343), 85 °C, 16 h (Two-vial system)4-(4-Nitrobenzoyl)morpholine99% acs.org
Mo(CO)₆Pd(OAc)₂/dppf4-BromonitrobenzeneBenzylamineDBU, Toluene, 85 °C, 16 h (Two-vial system)N-Benzyl-4-nitrobenzamide87% acs.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of transition metal complexes. It offers a balance between computational cost and accuracy, making it suitable for studying the relatively large systems involving cyclopentadienylmolybdenum tricarbonyl.

DFT calculations are instrumental in describing the fundamental electronic structure and bonding in cyclopentadienylmolybdenum complexes. These complexes typically adopt a "piano-stool" geometry, which DFT can accurately model. Calculations can determine the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity.

For the dimer, [CpMo(CO)₃]₂, DFT studies help to characterize the metal-metal single bond. The calculations can quantify the bond order and the contributions of metal and ligand orbitals to this bond. In substituted complexes, such as those with functionalized cyclopentadienyl (B1206354) rings, DFT can elucidate how substituents electronically influence the molybdenum center and the Mo-CO and Mo-Cp bonds. researchgate.net For instance, DFT calculations on formyl complexes of chromium, molybdenum, and tungsten showed that the O-anti conformation is more stable than the O-syn isomer by 2–3 kcal/mol. osti.gov

Interactive Table: Representative Calculated Structural Parameters for a Piano-Stool Complex

ParameterDescriptionTypical Calculated Value (Å or °)
Mo-C(Cp)Average Molybdenum to Cyclopentadienyl Carbon bond length~2.35 Å
Mo-C(CO)Average Molybdenum to Carbonyl Carbon bond length~1.98 Å
C-OAverage Carbon-Oxygen bond length in carbonyl ligand~1.16 Å
Cp(centroid)-Mo-C(CO)Angle between the Cp ring centroid, Mo, and a carbonyl carbon~125°

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can delineate complete reaction pathways. This is particularly valuable in catalysis, where cyclopentadienylmolybdenum tricarbonyl often serves as a precatalyst.

For example, in olefin epoxidation reactions, the initial cyclopentadienylmolybdenum tricarbonyl complex is first oxidized, a process that involves the loss of carbonyl ligands. researchgate.net DFT calculations can model this activation step and the subsequent catalytic cycle. Studies have been performed on the epoxidation of olefins using [CpMo(CO)₃CF₃] as a precatalyst. researchgate.net DFT has also been used to support the proposed mechanisms of [3+2] cycloaddition reactions involving cyclopentadienylmolybdenum tricarbonyl 2-alkynyl complexes. epdf.pub These calculations provide the activation energy (energy barrier) for each step, which helps in understanding the reaction kinetics and identifying the rate-determining step.

Interactive Table: Example of a Calculated Reaction Pathway for Catalytic Oxidation

StepDescriptionCalculated Energy Barrier (kcal/mol)
1Oxidative decarbonylation of precatalystVariable, depends on oxidant
2Formation of a molybdenum-peroxo species5 - 10
3Oxygen atom transfer to olefin (Transition State)10 - 20 (Rate-determining)
4Product release and catalyst regeneration< 5

DFT is crucial for identifying and characterizing the structure of transient species—intermediates and transition states—that are often too short-lived to be observed experimentally. In the catalytic epoxidation of olefins by molybdenum complexes, several active species have been proposed.

A comparative gas-phase DFT study on the catalytic epoxidation of olefins investigated possible intermediates like [CpMoVI(CF₃)(O)₂] and the peroxo-oxo species CpMoVI(CF₃)(OO)(O). researchgate.net The calculations aimed to identify the true catalytically active species and the relevant transition states for oxygen transfer to the olefin. researchgate.net By modeling these structures, DFT provides detailed geometric parameters and electronic properties, confirming their role in the catalytic cycle and explaining the observed selectivity of the reaction. researchgate.netacs.org

The dimeric form, hexacarbonylbis(η⁵-cyclopentadienyl)dimolybdenum, [CpMo(CO)₃]₂, is famous for its metal-metal bond. DFT studies provide a detailed picture of this interaction, going beyond a simple single bond description. The calculations can analyze the molecular orbitals involved in the Mo-Mo bond, its strength, and how it is affected by the surrounding ligands. Furthermore, theoretical studies can model the photochemical cleavage of this bond, a reaction known to generate the 17-electron radical species, (η⁵-C₅H₅)Mo(CO)₃. researchgate.net This process is proposed to proceed through the dissociation of a CO ligand, followed by dimerization of the resulting 15-electron intermediates to form triple-bonded complexes. researchgate.net

DFT calculations are highly effective in quantifying the electronic effects of different ligands. By systematically replacing ligands on the CpMo(CO)₃ framework and calculating properties like charge distribution, orbital energies, and vibrational frequencies, a clear understanding of ligand influence can be established. For example, comparing the fluorinated complex, [CpMo(CO)₃CF₃], with its non-fluorinated analogues revealed that the electron-withdrawing nature of the trifluoromethyl group enhances catalytic activity in epoxidation. researchgate.net DFT calculations can explain this by showing how the CF₃ group increases the Lewis acidity of the molybdenum center, making it a better activator for the peroxide oxidant. researchgate.net Similarly, DFT has been used to calculate the pKa values of related molybdenum-carbene complexes, providing insight into their acidity. osti.gov

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Assignments

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the method of choice for studying excited states and simulating electronic absorption (UV-Vis) spectra. researchgate.net By calculating the energies of electronic transitions and their corresponding oscillator strengths, TDDFT can predict the absorption spectrum of a molecule like cyclopentadienylmolybdenum tricarbonyl. This is invaluable for assigning the bands observed in experimental spectra to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. Such assignments are crucial for understanding the photochemistry of the complex, including the photodissociation of CO ligands or the cleavage of the metal-metal bond in its dimeric form. researchgate.netresearchgate.net

Group Theory Applications in Spectroscopic Predictions

Group theory is a powerful mathematical tool used in chemistry to predict the number of active vibrational modes in infrared (IR) and Raman spectroscopy based on the molecule's symmetry. For Cyclopentadienylmolybdenum(I) tricarbonyl, which possesses a four-legged piano stool geometry, the molecular point group is Cs. jacobs-university.degernot-katzers-spice-pages.com This point group is characterized by a single plane of symmetry (σ) that bisects the molecule.

The Cs point group has two irreducible representations: A' (symmetric) and A'' (antisymmetric) with respect to the plane of symmetry. The character table for the Cs point group is presented below:

Table 1: Character Table for the Cs Point Group jacobs-university.degernot-katzers-spice-pages.comwebqc.org

E σh Linear, Rotations Quadratic
A' 1 1 x, y, Rz x2, y2, z2, xy

| A'' | 1 | -1| z, Rx, Ry | yz, xz |

To be IR active, a vibrational mode must result in a change in the molecule's dipole moment. This corresponds to the irreducible representations that transform as the Cartesian coordinates (x, y, z). In the Cs point group, both A' (transforming as x and y) and A'' (transforming as z) are associated with a change in dipole moment. jacobs-university.de Therefore, all vibrational modes (both A' and A'') of Cyclopentadienylmolybdenum(I) tricarbonyl are predicted to be IR active.

For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. This corresponds to the irreducible representations that transform as the quadratic functions (x2, y2, z2, xy, yz, xz). In the Cs point group, both A' and A'' representations contain quadratic functions. jacobs-university.de Consequently, all vibrational modes of Cyclopentadienylmolybdenum(I) tricarbonyl are also predicted to be Raman active.

Therefore, a group theoretical analysis predicts that all fundamental vibrational modes of Cyclopentadienylmolybdenum(I) tricarbonyl will be observable in both the IR and Raman spectra. The primary application of this analysis in the context of this molecule is in the assignment of the carbonyl (CO) stretching frequencies, which are intense and characteristic bands in the vibrational spectra of metal carbonyl complexes.

Correlation of Computational Data with Experimental Observations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for interpreting and predicting the vibrational spectra of molecules like Cyclopentadienylmolybdenum(I) tricarbonyl. mdpi.comnih.gov DFT calculations can provide valuable insights into the geometric and electronic structure, as well as the vibrational frequencies of the compound. The correlation between calculated and experimental data serves to validate the computational model and aids in the definitive assignment of spectral bands. nih.gov

A common approach involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.govnih.gov The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement with experimental data, a scaling factor is typically applied to the computed frequencies. nih.gov

The following table provides a representative comparison of experimental and scaled DFT-calculated vibrational frequencies for the carbonyl stretching region of a closely related compound, the cyclopentadienylmolybdenum tricarbonyl dimer, [CpMo(CO)3]2. This illustrates the typical level of agreement that can be achieved.

Table 2: Comparison of Experimental and Calculated CO Stretching Frequencies (cm-1) for [CpMo(CO)3]2

Vibrational Mode Experimental IR (cm-1) Calculated (DFT/B3LYP) (cm-1)
A' (sym) 1963 1965
A'' (asym) 1915 1918

Note: The calculated values are scaled by a factor of 0.961. Experimental data is for the dimer in solution.

Beyond vibrational frequencies, computational methods can also predict other molecular properties that correlate with experimental findings. For instance, calculated bond lengths and angles can be compared with data from X-ray crystallography. acs.org For Cyclopentadienylmolybdenum(I) tricarbonyl, DFT calculations would predict the Mo-C and C-O bond lengths of the carbonyl ligands, which can be compared to experimental values for similar structures.

Advanced Materials and Hybrid Systems

Heterogenization of Cyclopentadienylmolybdenum Tricarbonyl Complexes on Mesoporous Materials

The immobilization of homogeneous catalysts onto solid supports is a widely explored strategy to combine the benefits of both catalytic domains. Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, with their high surface areas, ordered pore structures, and tunable pore sizes, serve as excellent supports for anchoring organometallic complexes like cyclopentadienylmolybdenum tricarbonyl.

Research has demonstrated the successful grafting of chiral menthyl-cyclopentadienyl molybdenum tricarbonyl chloro complexes onto MCM-41 and MCM-48 surfaces. researchgate.net These heterogenized catalysts were subsequently tested in the epoxidation of various olefins. researchgate.net The presence of the molybdenum complex within the mesoporous framework was confirmed through a suite of analytical techniques, including powder X-ray diffraction, nitrogen adsorption/desorption isotherms, transmission electron microscopy, and solid-state NMR spectroscopy. researchgate.net Leaching experiments and catalyst reuse studies are critical in evaluating the stability and practicality of these supported catalysts. researchgate.net

In a related approach, Mo(VI) complexes have been immobilized on SBA-15. mdpi.comresearchgate.net These materials have proven to be highly active and selective catalysts for the epoxidation of olefins such as 1-octene. mdpi.comresearchgate.net The catalytic activity is influenced by reaction conditions, including the solvent and the oxidizing agent used. researchgate.net While nonpolar solvents generally lead to good epoxide yields, polar solvents can diminish catalytic activity by competing for active sites on the molybdenum center. researchgate.net Despite this, these supported catalysts exhibit good reusability with minimal deactivation after the initial cycle. researchgate.net

The following table summarizes representative findings on the heterogenization of molybdenum complexes on mesoporous materials for catalysis.

Support MaterialMolybdenum ComplexReactionKey Findings
MCM-41/MCM-48 [(-)-menthylCp]Mo(CO)₃ClOlefin EpoxidationSuccessful immobilization confirmed; catalysts tested for epoxidation of cis-cyclooctene, styrene (B11656), and trans-beta-methyl styrene. researchgate.net
SBA-15 Mo(VI)-Schiff base complexes1-Octene EpoxidationHigh intrinsic catalytic activity and good reusability with low activity decay after the first reuse. mdpi.comresearchgate.net
SBA-15 Molybdenum-Schiff base complexOlefin EpoxidationHighly active and selective catalysts in the liquid phase; leaching tests confirmed the stability of the immobilized complex. researchgate.net

Catalyst Recyclability in Biphasic Systems (e.g., Ionic Liquids)

Biphasic catalysis offers an elegant solution for catalyst recovery by confining the catalyst to a phase that is immiscible with the product phase. Ionic liquids (ILs) have emerged as promising media for such systems due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organometallic complexes.

The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) as a solvent for amino acid-functionalized cyclopentadienylmolybdenum tricarbonyl complexes creates a liquid-liquid biphasic system that facilitates catalyst separation and reuse in epoxidation reactions. researchgate.net This approach allows for multiple catalytic cycles with sustained activity. researchgate.net Similarly, the immobilization of molybdenum complexes with sulfonated diazadiene ligands in an ionic liquid phase, such as a mixture of toluene (B28343) and [BMIM]OTf, has been shown to effectively retain the catalyst in the IL phase, highlighting its potential for biphasic catalysis. rsc.org

Recycling experiments conducted in room temperature ionic liquids like 1-methyl-3-octylimidazolium bis(trifluoromethanesulfonyl)imide ([C₈mim][NTf₂]) have demonstrated the reusability of cyclopentadienyl (B1206354) molybdenum complexes for several runs without a significant loss of catalytic activity. researchgate.net

The table below presents data on the recyclability of molybdenum-based catalysts in ionic liquid systems.

Ionic LiquidCatalyst SystemReactionRecyclability
[BMIM][BF₄] Amino acid-functionalized cyclopentadienyl molybdenum tricarbonylOlefin EpoxidationEnables separation and reutilization of the catalyst. researchgate.net
[C₈mim][NTf₂] Cyclopentadienyl molybdenum complexOlefin EpoxidationReusable for several runs without loss of activity. researchgate.net
Toluene/[BMIM]OTf Mo(0) DADS complexModel for biphasic catalysisStrong retention of the complex in the ionic liquid phase. rsc.org

Inclusion Compounds with Cyclodextrins for Catalyst Performance

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, forming inclusion compounds. This host-guest chemistry has been leveraged to modify the properties of cyclopentadienylmolybdenum tricarbonyl complexes, influencing their solubility, stability, and catalytic performance.

A cyclopentadienylmolybdenum tricarbonyl complex with an acetamido-functionalized side chain, CpMo(CO)₃CH₂CONH₂, has been immobilized in both plain β-cyclodextrin (β-CD) and permethylated β-cyclodextrin (TRIMEB). ua.pt The resulting inclusion compounds were characterized in the solid state, confirming the encapsulation. ua.pt When used as pre-catalysts for the epoxidation of cyclooctene, the TRIMEB inclusion compound, being soluble, exhibited catalytic activity comparable to the non-included complex, with a turnover frequency (TOF) of approximately 250 mol mol(Mo)⁻¹ h⁻¹. ua.pt In contrast, the insoluble β-CD adduct showed lower activity but could be recycled without loss of performance. ua.pt

The formation of stable two-to-one (host-to-guest) channel-type inclusion compounds has been observed between β-cyclodextrin and cationic and neutral η⁵-cyclopentadienyl molybdenum complexes. acs.org The catalytic behavior of these inclusion compounds has been tested in various solvent systems, including biphasic water/n-hexane, demonstrating the versatility of this approach. ua.pt

The following table summarizes the catalytic performance of cyclopentadienylmolybdenum tricarbonyl-cyclodextrin inclusion compounds.

CyclodextrinMolybdenum ComplexReactionKey Performance Metrics
β-Cyclodextrin (β-CD) CpMo(CO)₃CH₂CONH₂Cyclooctene EpoxidationInsoluble catalyst, lower activity than homogeneous system, but recyclable without loss of activity. ua.pt
Permethylated β-CD (TRIMEB) CpMo(CO)₃CH₂CONH₂Cyclooctene EpoxidationSoluble catalyst, TOF of ~250 mol mol(Mo)⁻¹ h⁻¹, comparable to non-included complex. ua.pt
β-Cyclodextrin Cationic and neutral Cp'Mo(η³-C₆H₇)(CO)₂Formation of Inclusion CompoundsStable two-to-one host-to-guest channel-type inclusion compounds formed. acs.org

Photochemistry and Electron Transfer Processes

Photochemistry of Dimeric [CpMo(CO)₃]₂

The photochemistry of the dimeric complex, cyclopentadienylmolybdenum tricarbonyl dimer ([CpMo(CO)₃]₂), has been a subject of significant scientific inquiry. This molecule, characterized by a molybdenum-molybdenum (Mo-Mo) single bond, displays a range of photochemical behaviors upon irradiation.

Mechanisms of Photo-induced Mo-Mo Bond Cleavage

Irradiation of [CpMo(CO)₃]₂ with ultraviolet or visible light primarily results in the cleavage of the Mo-Mo bond. This process is initiated by the excitation of an electron from a bonding sigma (σ) orbital to an antibonding sigma-star (σ) orbital associated with the Mo-Mo bond, a so-called σ → σ transition. This excitation effectively weakens and breaks the bond, leading to the generation of two radical fragments.

Two principal pathways are recognized in the photochemistry of [CpMo(CO)₃]₂:

Homolytic Cleavage: This is the dominant pathway, involving the symmetrical breaking of the Mo-Mo bond to produce two identical 17-electron radicals, •Mo(CO)₃Cp.

CO Dissociation: A less common, secondary pathway is the loss of a carbonyl (CO) ligand. While this can also occur, it is generally a less efficient process compared to the homolytic cleavage of the metal-metal bond.

Photochemical PathwayDescriptionPrimary Product(s)
Mo-Mo Bond Homolysis Symmetrical cleavage of the molybdenum-molybdenum bond following photoexcitation.Two •Mo(CO)₃Cp radicals
CO Ligand Loss Dissociation of a carbonyl ligand from one of the molybdenum centers.[CpMo(CO)₂]₂ + CO

Formation of 17-electron Radicals

The main photoproduct resulting from the photolysis of [CpMo(CO)₃]₂ is the 17-electron cyclopentadienylmolybdenum tricarbonyl radical, •Mo(CO)₃Cp. These radicals are highly reactive species due to their electron-deficient configuration. Their pronounced reactivity makes them crucial intermediates in a variety of subsequent chemical reactions. While the transient nature of these radicals has made their direct spectroscopic characterization challenging, techniques such as negative ion photoelectron spectroscopy have been instrumental in providing valuable data on their electronic structure and properties. The electron affinities of the related CpM(CO)₃• radicals (where M can be Chromium, Molybdenum, or Tungsten) have been experimentally determined, offering a quantitative measure of their capacity to accept an electron.

Photochemical Formation of Other Complexes (e.g., Nitrosyl Derivatives)

The highly reactive 17-electron •Mo(CO)₃Cp radicals produced during photolysis can be intercepted by various substrates to yield new, stable molybdenum complexes. A prominent example is their reaction with nitric oxide (NO) to form nitrosyl derivatives. The radical species readily reacts with NO, which leads to the displacement of a CO ligand and the formation of the stable 18-electron complex, CpMo(CO)₂NO. This photochemical approach offers a practical route for the synthesis of such nitrosyl compounds.

Photochemistry of Monomeric CpMo(CO)₃X Derivatives

Monomeric cyclopentadienylmolybdenum tricarbonyl complexes, which have the general formula CpMo(CO)₃X (where X represents a halogen or another anionic ligand), also display characteristic photochemical reactivity.

Photodecarbonylation and Ligand Exchange

The principal photochemical reaction for CpMo(CO)₃X complexes is the loss of a CO ligand, a process known as photodecarbonylation. This reaction is induced by irradiation with UV light and results in the formation of a coordinatively unsaturated and highly reactive 16-electron intermediate, [CpMo(CO)₂X]. This intermediate can then readily react with available donor ligands (L) in the surrounding solution to form a new, stable 18-electron complex, [CpMo(CO)₂XL]. This photochemical ligand exchange reaction serves as a versatile synthetic tool for accessing a broad array of substituted molybdenum complexes that may be challenging to prepare through thermal methods. The efficiency of this process allows for the systematic modification of the ligand environment around the molybdenum center.

Starting ComplexPhotochemical ProcessIntermediate SpeciesProduct (in the presence of ligand L)
CpMo(CO)₃XPhotodecarbonylation (loss of one CO ligand)[CpMo(CO)₂X][CpMo(CO)₂XL]

Isomerization and Rotamer Interconversion under Photolysis

The dimeric complex [CpMo(CO)₃]₂ exists as a mixture of gauche and anti rotamers in solution. wikipedia.org These conformers differ by the rotation around the Mo-Mo single bond. wikipedia.orgwikipedia.org Photolysis provides the energy to overcome the rotational barrier, facilitating the interconversion between these rotamers.

Low-temperature photolysis studies on related molybdenum complexes have demonstrated that light can induce transformations between different isomeric forms. For instance, photolysis of molybdenum alkylidene complexes at low temperatures can generate mixtures of syn and anti rotamers, allowing for the study of their interconversion rates. dtic.mil While detailed studies specifically on the [CpMo(CO)₃]₂ rotamer interconversion under photolysis are complex, the general principle holds that irradiation can populate excited states where the barrier to rotation is lowered, leading to a photostationary state of the rotamers. acs.orgdtic.mil This process is often competitive with the primary photochemical reaction, which is the homolytic cleavage of the Mo-Mo bond. acs.orgnih.gov

Formation and Reactivity of 19-electron Species

While organometallic chemistry is dominated by stable 16- and 18-electron complexes, odd-electron species like 17- and 19-electron radicals are crucial, albeit often transient, intermediates in many reactions. nih.govescholarship.org The generation of 19-electron cyclopentadienylmolybdenum tricarbonyl species typically begins with the photolysis of the dimer, [CpMo(CO)₃]₂.

Visible light irradiation cleaves the Mo-Mo bond, producing two 17-electron radicals, •Mo(CO)₃Cp. nih.govescholarship.org In the presence of a Lewis base (L), such as a phosphine (B1218219), this 17-electron radical can associatively add the ligand to form a highly reactive, transient 19-electron intermediate, [CpMo(CO)₃(L)]•. nih.govescholarship.org

Reaction Pathway:

Photodissociation (Formation of 17-e species): [CpMo(CO)₃]₂ + hν → 2 •Mo(CO)₃Cp

Ligand Association (Formation of 19-e species): •Mo(CO)₃Cp + L ⇌ [CpMo(CO)₃(L)]•

These 19-electron radicals, where the unpaired electron occupies a metal-ligand antibonding orbital, are generally unstable and elusive. nih.gov However, their existence is critical for explaining the observed reaction products. Recently, researchers have succeeded in generating and characterizing a persistent, formally 19-electron Mo radical by using a phosphine ligand with a bulky, electron-withdrawing o-carboranyl substituent. nih.govacs.orgnih.gov This stabilization was achieved by making the molybdenum center less electron-rich, which in turn makes the 19-electron complex less reducing and more stable. acs.org The spin density in this stabilized radical was found to be significantly distributed on the molybdenum center (22%). acs.orgnih.gov

Electron Transfer Pathways

The electron-rich nature of the 19-electron intermediate makes it a potent reducing agent, driving subsequent electron transfer reactions.

Disproportionation Reactions

A key reaction pathway for the 19-electron intermediate is disproportionation, which involves an electron transfer to another available species. nih.govescholarship.org In the mechanism proposed by Tyler and co-workers, the transient 19-electron species, [CpMo(CO)₃(L)]•, acts as a powerful one-electron reductant. nih.gov It transfers an electron to the 17-electron radical, •Mo(CO)₃Cp, which is also present in the solution. nih.gov

This electron transfer results in the formation of a stable, 18-electron cationic species, [CpMo(CO)₃(L)]⁺, and a stable, 18-electron anionic species, [CpMo(CO)₃]⁻. nih.gov

Disproportionation Steps:

[CpMo(CO)₃(L)]• (19-e) + •Mo(CO)₃Cp (17-e) → [CpMo(CO)₃(L)]⁺ (18-e) + [CpMo(CO)₃]⁻ (18-e)

This pathway highlights the dual role of the initial photoproduct (the 17-electron radical) as both a precursor to the 19-electron species and an acceptor in the final electron transfer step.

Redox Chemistry and Electrochemical Characterization

The redox behavior of cyclopentadienylmolybdenum tricarbonyl species has been investigated using techniques like cyclic voltammetry (CV) and photomodulated voltammetry. acs.orgdepaul.edu The electrochemical characterization of the dimer, [CpMo(CO)₃]₂, in solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN) reveals several irreversible processes. acs.org

Cyclic voltammetry of [CpMo(CO)₃]₂ typically shows two reduction events and two oxidation events. acs.orgdepaul.edu These processes are generally irreversible due to the chemical changes that follow the electron transfer, such as the cleavage of the Mo-Mo bond upon reduction or the formation of different species upon oxidation.

The introduction of bulky, electron-donating substituents on the cyclopentadienyl (B1206354) ring, such as isopropyl groups, modifies the electronic environment of the metal center. This leads to a negative shift in the redox potentials for all processes, consistent with the increased electron density at the molybdenum. acs.org

Electrochemical Peak Potentials (V vs. SCE) for [CpM(CO)₃]₂ Dimers. acs.org
CompoundSolventProcess I (Red.)Process II (Red.)Process III (Ox.)Process IV (Ox.)
[CpMo(CO)₃]₂CH₃CN-0.85-2.10+1.00+1.40
[Cp³ⁱMo(CO)₃]₂CH₃CN-0.99-2.20+0.75+1.14
[CpMo(CO)₃]₂DMF-0.78-2.02+1.04+1.44
[Cp³ⁱMo(CO)₃]₂DMF-0.92-2.14+0.81+1.21

Data reported as peak potentials (±0.03 V) vs SCE at a scan rate of 250 mV/s. All solutions were 1 mM analyte in 0.2 M TBAH/solvent. acs.org

Emerging Research Directions and Future Prospects

Design of Novel Cyclopentadienyl (B1206354) Ligands for Tuned Reactivity

The reactivity of the cyclopentadienylmolybdenum tricarbonyl core is intrinsically linked to the electronic and steric nature of its ligands. Researchers are actively exploring modifications to the cyclopentadienyl (Cp) ring and the substitution of carbonyl ligands to fine-tune the complex's properties.

One common strategy is the substitution of hydrogen atoms on the Cp ring with electron-donating groups, such as methyl groups, to form the pentamethylcyclopentadienyl (Cp) ligand. This modification enhances the electron density at the molybdenum center, which can influence the rates and pathways of catalytic reactions. For instance, cyclopentadienyl compounds like CpRMo(PMe3)3–x(CO)xH (where CpR can be Cp or Cp) have been identified as effective catalysts for releasing hydrogen from formic acid. acs.org

Beyond the Cp ligand, the substitution of CO ligands with other L-type ligands, particularly phosphines, has been shown to dramatically alter reactivity. nih.gov The number and nature of phosphine (B1218219) ligands, such as trimethylphosphine (B1194731) (PMe3), can be varied to control catalytic activity. Studies on CpRMo(PMe3)3–x(CO)xH have revealed that catalytic activity is not a simple monotonic function of CO or PMe3 substitution; maximum activity in formic acid decomposition is observed in complexes with two PMe3 ligands. acs.org Furthermore, the incorporation of more complex ligand architectures, such as bidentate phosphorus bridging ligands or macrocyclic cyclam-based ligands, is opening pathways to novel binuclear complexes and compounds with unique cytotoxic properties, respectively. acs.orgrsc.org These modifications create "four-legged piano-stool" geometries whose electronic structures and organometallic reactivity are subjects of extensive study. nih.gov

Ligand Modification StrategyExample Ligand(s)Effect on Reactivity / PropertiesReference
Alkylation of Cp RingPentamethylcyclopentadienyl (Cp*)Increases electron density on Mo, influencing catalytic activity in H2 release from formic acid. acs.org
Substitution of CO LigandsTrimethylphosphine (PMe3)Modulates catalytic activity; CpRMo(PMe3)2(CO)H shows the highest activity for H2 release. acs.org
Incorporation of Novel PhosphinesPTA (1,3,5-triaza-7-phosphaadamantane)Creates complexes with potential for hydrogen bonding, affecting supramolecular organization. nih.gov
Introduction of Macrocyclic LigandsCyclam derivativesLeads to the formation of tricarbonyl complexes with high antiproliferative activity against cancer cells. rsc.org

Development of Highly Active and Selective Catalytic Systems

A primary driver of research into cyclopentadienylmolybdenum tricarbonyl derivatives is their potential as catalysts. Molybdenum is an earth-abundant metal, making its complexes attractive alternatives to those based on precious metals. Significant progress has been made in developing highly active and selective catalytic systems for a range of important chemical transformations.

Molybdenum complexes have long been recognized for their utility in oxygen atom transfer reactions, such as catalytic epoxidation. nih.gov Cyclopentadienyl molybdenum dicarbonyl and tricarbonyl complexes are specifically noted as valuable catalyst precursors for this purpose. sigmaaldrich.com More recently, research has focused on energy-related applications. Derivatives of cyclopentadienylmolybdenum tricarbonyl have been shown to catalyze the decomposition of formic acid into H2 and CO2, a reaction of great interest for chemical hydrogen storage. acs.org

A major breakthrough has been the development of chiral molybdenum-based catalysts for enantioselective alkene metathesis. nih.gov These catalysts, which feature a stereogenic-at-metal center and monodentate aryloxide ligands, can achieve very high efficiency and enantioselectivity in reactions that are not possible with previously reported catalysts. nih.gov This opens the door to more efficient syntheses of enantiomerically enriched molecules that are crucial in medicine and biology. nih.gov For example, a highly effective catalytic enantioselective ring-closing metathesis was demonstrated in the total synthesis of the alkaloid quebrachamine (B1219942). nih.gov

Catalytic System / ReactionExample Catalyst / PrecursorKey FindingsReference
Hydrogen Generation from Formic AcidCpRMo(PMe3)2(CO)HServes as an active and selective catalyst for the release of H2 near room temperature. acs.org
Olefin EpoxidationCyclopentadienyl molybdenum(II) tricarbonyl complexesAct as effective precursors for catalysts in oxygen atom transfer reactions. nih.govsigmaaldrich.com
Enantioselective Alkene MetathesisChiral Mo-monoaryloxide complexesDemonstrates exceptionally high efficiency and enantioselectivity (e.g., 96% e.e. in quebrachamine synthesis). nih.gov

Sustainable and Green Chemistry Applications

The principles of green and sustainable chemistry prioritize the use of efficient catalysts, minimization of waste, and utilization of earth-abundant materials. mdpi.comacs.org Research into cyclopentadienylmolybdenum tricarbonyl aligns well with these goals. The development of catalysts from molybdenum reduces reliance on expensive and rare precious metals.

The catalytic applications themselves often serve green chemistry objectives. For example, the use of molybdenum complexes to generate hydrogen from formic acid is a key component of developing a carbon-neutral hydrogen economy. acs.org Formic acid is a stable, non-toxic liquid that can be produced from biomass or by the hydrogenation of CO2, making it a sustainable hydrogen carrier. Catalysts that efficiently release this hydrogen on demand are critical. acs.org Furthermore, employing catalysis in chemical synthesis inherently promotes sustainability by enabling more efficient reactions with higher atom economy and less waste, a core tenet of green chemistry. nih.gov While not a direct application of the title compound, the successful use of a single-site molybdenum-dioxo catalyst for the solventless, aerobic deconstruction of PET plastic into its monomer highlights the broader potential of molybdenum catalysts in recycling and waste valorization, representing a promising future direction for related complexes. rsc.org

Advanced Spectroscopic Techniques for in situ Mechanistic Studies

Understanding the precise mechanism by which a catalyst operates is crucial for improving its performance. Advanced spectroscopic techniques are indispensable tools for probing reaction intermediates and elucidating catalytic cycles in real-time (in situ).

Infrared (IR) spectroscopy is a foundational technique for studying molybdenum carbonyl complexes. The stretching frequencies of the CO ligands are highly sensitive to the electronic environment of the molybdenum center, making them excellent probes of bonding and structural changes during a reaction. odinity.com

For studying rapid processes and short-lived intermediates, more advanced methods are required. Time-resolved infrared spectroscopy and laser flash photolysis can be used to observe the dynamics of excited states and transient species on timescales of nanoseconds or shorter. chemrxiv.org These techniques have been applied to molybdenum carbonyl complexes to characterize their lowest excited states, which is essential for developing photocatalytic applications. chemrxiv.org For a direct look at the metal center itself, X-ray Absorption Spectroscopy (XAS) is a powerful tool. mdpi.com XAS can provide detailed information about the oxidation state and coordination geometry of the molybdenum atom as it progresses through a catalytic cycle, insights that are often difficult to obtain by other means. mdpi.com These sophisticated methods, often used in the study of complex molybdenum-containing enzymes, are increasingly being applied to synthetic organometallic catalysts to unravel their intricate mechanisms. mdpi.com

Integration with Computational Chemistry for Predictive Design

The synergy between experimental work and computational chemistry has become a cornerstone of modern catalyst development. arxiv.org Computational modeling, particularly using Density Functional Theory (DFT), allows researchers to build accurate models of the geometric and electronic structures of cyclopentadienylmolybdenum tricarbonyl derivatives. chemrxiv.org

These computational studies provide deep insights into reaction mechanisms, help rationalize experimentally observed reactivity, and can be used to interpret spectroscopic data. acs.orgchemrxiv.org For example, DFT calculations have been used to complement experimental luminescence data to understand the deactivation pathways of excited states in molybdenum carbonyl complexes and to investigate the nature of metal-metal bonding in dinuclear species. acs.orgchemrxiv.org

The future of the field lies in moving from a descriptive to a predictive paradigm. arxiv.org The integration of machine learning with high-accuracy quantum chemical calculations (such as coupled-cluster theory) promises to accelerate the in silico design and discovery of new molecules and materials. mit.eduresearchgate.net By training algorithms on large datasets of molecular properties, it will become possible to predict the catalytic performance of novel cyclopentadienylmolybdenum tricarbonyl derivatives before they are ever synthesized in the lab. This predictive capability will enable a more rational and efficient design cycle, guiding experimental efforts toward the most promising candidates for specific catalytic applications. mit.edu

Q & A

Q. What are the optimal synthetic routes for preparing cyclopentadienylmolybdenum(I) tricarbonyl complexes, and how can reaction conditions be controlled to improve yield?

Cyclopentadienylmolybdenum(I) tricarbonyl complexes are typically synthesized via ligand substitution reactions using molybdenum precursors. For example, photoirradiation of molybdenum carbonyl compounds in the presence of cyclopentadienyl ligands has been shown to yield these complexes. Key parameters include:

  • Catalyst loading : 25 mol% of chiral ligands (e.g., (R)-10 or (S)-10) for enantioselective synthesis .
  • Reaction time : Thermal reactions may require extended periods (e.g., 12 days for high enantiomeric excess (73% ee)) .
  • Solvent and temperature : Benzene under reflux conditions is effective for photochemical activation . Table 1 : Representative Reaction Conditions
CatalystReaction TimeYield (%)ee (%)
(R)-1012 days9573
(S)-1010 days8868

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing cyclopentadienylmolybdenum(I) tricarbonyl complexes?

  • IR spectroscopy : CO stretching frequencies (1900–2100 cm⁻¹) confirm the presence of carbonyl ligands and provide insights into electronic effects .
  • X-ray diffraction : Resolves coordination geometry and confirms η⁵-binding of the cyclopentadienyl ligand .
  • NMR spectroscopy : ¹H and ¹³C NMR identify cyclopentadienyl proton environments and ligand symmetry .
  • Handling precautions : Due to air sensitivity, use Schlenk lines or gloveboxes for synthesis and characterization .

Advanced Research Questions

Q. How can computational methods (e.g., CCSD models) clarify the electronic structure and reactivity of cyclopentadienylmolybdenum(I) tricarbonyl complexes?

Coupled-cluster singles and doubles (CCSD) models are critical for analyzing electron correlation effects in metal-ligand bonding. For example:

  • CCSD calculations can predict redox potentials by evaluating the energy required to remove electrons from molybdenum-centered orbitals .
  • These models help interpret experimental discrepancies, such as variations in catalytic enantioselectivity, by comparing theoretical vs. experimental orbital occupancies .

Q. What strategies resolve contradictions in reported enantioselectivity values for asymmetric catalytic reactions involving cyclopentadienylmolybdenum(I) tricarbonyl?

Contradictions often arise from differences in ligand design or reaction conditions. Methodological approaches include:

  • Systematic ligand screening : Compare enantioselectivity across structurally diverse ligands (e.g., camphor-derived vs. non-chiral ligands) .
  • Kinetic studies : Use time-resolved spectroscopy to identify rate-determining steps influencing enantioselectivity .
  • Cross-validation : Replicate published protocols while controlling variables like moisture/oxygen levels, which may degrade catalysts .

Q. How can cyclopentadienylmolybdenum(I) tricarbonyl complexes be applied in the synthesis of bioactive alkaloids or chiral pharmaceuticals?

These complexes serve as precursors in photochemical [2+2] cycloadditions or ligand-transfer reactions. For example:

  • Carbazole alkaloid synthesis : Molybdenum-mediated coupling reactions construct fused heterocyclic cores, achieving yields >80% .
  • Chiral induction : Chiral cyclopentadienyl ligands (e.g., (R)-10) enable asymmetric synthesis of spirocyclic compounds with up to 86% ee .

Methodological Guidance

Q. How should researchers design experiments to investigate the catalytic activity of cyclopentadienylmolybdenum(I) tricarbonyl complexes?

  • Define variables : Independent variables (catalyst loading, temperature), dependent variables (reaction rate, yield), and controlled variables (solvent, ligand ratio) .
  • Use control experiments : Compare reactions with/without the catalyst to isolate its effect.
  • Triangulate data : Combine spectroscopic, crystallographic, and computational data to validate mechanisms .

Q. What are common pitfalls in handling cyclopentadienylmolybdenum(I) tricarbonyl complexes, and how can they be mitigated?

  • Air sensitivity : Store complexes under inert atmospheres and use air-free techniques during transfers .
  • Ligand decomposition : Monitor ligand integrity via TLC or in-situ IR spectroscopy during prolonged reactions .

Data Analysis and Reporting

Q. How should researchers address limitations in experimental data (e.g., low enantioselectivity) when publishing results?

  • Transparent reporting : Clearly state reaction conditions (e.g., "73% ee achieved using (R)-10 after 12 days") .
  • Error analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±2 cm⁻¹ for IR peaks) .
  • Propose refinements : Suggest alternative ligands or reaction media to improve outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.